2,8-Dichloroquinoline
Description
Structure
2D Structure
Properties
IUPAC Name |
2,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOCTXTVIVOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350316 | |
| Record name | 2,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4470-83-1 | |
| Record name | 2,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 2,8-dichloroquinoline, a key intermediate in the development of various pharmaceutical compounds. This document outlines a reliable synthetic pathway and provides comprehensive characterization data to ensure the identity and purity of the target compound.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 4470-83-1 | [1] |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Melting Point | 105-108 °C | |
| Boiling Point | 292.8 °C at 760 mmHg | |
| Density | 1.4 g/cm³ |
Synthesis of this compound
A viable synthetic route to this compound involves a two-step process starting from 8-hydroxyquinoline. The first step is the conversion of 8-hydroxyquinoline to 8-chloro-2-hydroxyquinoline (also known as 8-chloro-2-quinolone), followed by a chlorination reaction to yield the final product.
Experimental Protocol: Synthesis of 8-Chloro-2-hydroxyquinoline
Experimental Protocol: Synthesis of this compound
The conversion of 8-chloro-2-hydroxyquinoline to this compound can be achieved through a chlorination reaction, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
Reaction:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-chloro-2-hydroxyquinoline (1 equivalent).
-
Carefully add phosphorus oxychloride (excess, e.g., 3-5 equivalents) to the flask.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring to quench the excess phosphorus oxychloride.
-
Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.
Note: This is a generalized procedure. The specific quantities of reagents, reaction times, and purification methods may need to be optimized for best results.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected analytical data.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in the performed searches. |
| ¹³C NMR | Data not available in the performed searches. |
| Mass Spectrometry (MS) | Data not available in the performed searches. Expected m/z for the molecular ion [M]⁺ would be approximately 197 and 199 in a roughly 9:6:1 ratio due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). |
| Infrared (IR) Spectroscopy | An ATR-IR spectrum is available on databases such as SpectraBase.[4] Key absorption peaks would be expected in the aromatic C-H stretching region (around 3000-3100 cm⁻¹), C=C and C=N stretching region (around 1400-1600 cm⁻¹), and the C-Cl stretching region (typically below 800 cm⁻¹). |
Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from 8-hydroxyquinoline.
Characterization Techniques
This diagram outlines the key analytical methods used for the characterization of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,8-Dichloroquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic compound. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural characteristics, solubility, and key physical constants. Detailed experimental protocols for the determination of these properties are also presented to aid in laboratory research and development.
Chemical Structure and Identifiers
This compound is a molecule in which a quinoline core is substituted with two chlorine atoms at the 2 and 8 positions.
-
IUPAC Name: this compound
-
Canonical SMILES: C1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl
-
InChI Key: VAXOCTXTVIVOQE-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 105-108 °C | [2] |
| Boiling Point | 292.8 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | -2.33 ± 0.50 | |
| logP (XLogP3) | 3.8 | [2][3] |
| Polar Surface Area (PSA) | 12.9 Ų | [2] |
| Refractive Index (Predicted) | 1.661 | [2] |
| Flash Point | 158.7 ± 7.4 °C | [2] |
Table 2: Solubility Data
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrum) for this compound could not be retrieved from the searched databases. This section will be updated as authenticated data becomes available.
Experimental Protocols
The following sections detail the generalized experimental procedures for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.
Determination of n-Octanol/Water Partition Coefficient (logP)
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. The logarithm of this ratio is logP, a key indicator of a molecule's lipophilicity.
Methodology: Shake Flask Method
-
Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.
-
Sample Preparation: A known concentration of this compound is dissolved in the n-octanol-saturated water phase.
-
Partitioning: A known volume of the this compound solution is mixed with an equal volume of the water-saturated n-octanol. The mixture is shaken for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then the base-10 logarithm of P.
Determination of Aqueous Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology: Isothermal Saturation Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm).
-
Concentration Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a sensitive analytical method like HPLC or UV-Vis spectroscopy.
-
Reporting: The solubility is reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: A small amount (typically 5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).
-
Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Methodology: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺˙).
-
Fragmentation: The high-energy molecular ion can fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Analysis: The spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be used to confirm the structure of the compound. Due to the presence of two chlorine atoms, the molecular ion region is expected to show a characteristic isotopic pattern (M, M+2, M+4 peaks).
Synthesis Pathway and Visualization
Quinolines can be synthesized through various methods. A plausible and common approach for the synthesis of substituted quinolines is the Combes synthesis.[5][6] This method involves the acid-catalyzed condensation of a β-diketone with an arylamine. For this compound, a potential starting material would be 2-chloroaniline.
Caption: A representative workflow for the synthesis of a dichloroquinoline derivative via the Combes synthesis.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound and provided detailed, generalized experimental protocols for their determination. While a significant amount of data has been compiled, a notable gap exists in the publicly available experimental spectral data (NMR and MS) and quantitative solubility data for this specific isomer. The provided information serves as a valuable resource for researchers and professionals in drug development and related fields, enabling a better understanding of this compound's characteristics and facilitating its application in further research.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C9H5Cl2N | CID 676553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Crystal Structure Analysis of Dichloroquinolines
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, a definitive crystal structure for 2,8-dichloroquinoline has not been publicly deposited or described. This guide will therefore utilize the comprehensively studied isomer, 2,4-dichloroquinoline , as a representative model to detail the methodologies and data presentation pertinent to the crystal structure analysis of dichloroquinoline derivatives. The principles and protocols outlined herein are directly applicable to the analysis of this compound, should suitable crystals be obtained.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding structure-activity relationships (SAR), designing novel therapeutic agents, and for patenting new chemical entities. The substitution of chlorine atoms on the quinoline ring significantly influences the molecule's electronic properties, lipophilicity, and intermolecular interactions, thereby affecting its crystal packing and ultimately its physical and biological properties. This guide provides a technical overview of the experimental procedures and data analysis involved in determining the crystal structure of dichloroquinolines, using 2,4-dichloroquinoline as a case study.
Data Presentation: Crystallographic Data for 2,4-Dichloroquinoline
The following tables summarize the key crystallographic data and structure refinement parameters for 2,4-dichloroquinoline.[1] This information is essential for assessing the quality of the crystal structure and for comparative analysis with other compounds.
Table 1: Crystal Data and Structure Refinement for 2,4-Dichloroquinoline [1]
| Parameter | Value |
| Empirical Formula | C₉H₅Cl₂N |
| Formula Weight | 198.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Temperature | 120 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Absorption Coefficient (μ) | 0.71 mm⁻¹ |
Table 2: Unit Cell Dimensions for 2,4-Dichloroquinoline [1]
| Parameter | Value |
| a | 10.3689 (3) Å |
| b | 11.9215 (3) Å |
| c | 13.6380 (5) Å |
| α | 90° |
| β | 98.937 (3)° |
| γ | 90° |
| Volume | 1665.37 (9) ų |
| Z | 8 |
Table 3: Data Collection and Refinement Statistics for 2,4-Dichloroquinoline [1]
| Parameter | Value |
| Diffractometer | Kuma KM-4-CCD |
| Reflections Collected | 13224 |
| Independent Reflections | 2927 |
| R_int | 0.012 |
| Final R indices [I>2σ(I)] | R₁ = 0.021, wR₂ = 0.066 |
| Goodness-of-fit (S) | 1.08 |
| Largest diff. peak/hole | 0.25 / -0.22 e Å⁻³ |
Note: The asymmetric unit of 2,4-dichloroquinoline contains two crystallographically independent molecules.[1]
Experimental Protocols
This section details the methodologies for the synthesis of the target compound, the growth of single crystals, and the subsequent X-ray diffraction analysis, based on the procedures reported for 2,4-dichloroquinoline.[1]
Synthesis of 2,4-Dichloroquinoline[1]
-
Reaction Setup: A mixture of 4-hydroxyquinolin-2-one (322 mg, 2 mmol) and phosphorus oxychloride (POCl₃, 2 ml) is prepared in a suitable reaction vessel.
-
Heating: The reaction mixture is heated to 100°C for 15 minutes.
-
Quenching: After the reaction is complete, the mixture is carefully poured onto finely crushed ice to decompose the excess POCl₃.
-
Neutralization and Precipitation: The acidity of the solution is adjusted to a pH of 8 using sodium carbonate (Na₂CO₃), leading to the precipitation of the crude product.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried at room temperature to yield the title compound.
Single Crystal Growth[1]
-
Solvent Selection: Diethyl ether is chosen as the solvent for crystallization.
-
Dissolution: The synthesized 2,4-dichloroquinoline is dissolved in a minimal amount of diethyl ether to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent at room temperature.
-
Crystal Formation: Over a period of several days, as the solvent evaporates and the solution becomes supersaturated, single crystals of 2,4-dichloroquinoline suitable for X-ray diffraction are formed.
X-ray Data Collection and Structure Refinement[1]
-
Crystal Mounting: A suitable single crystal (e.g., 0.40 x 0.40 x 0.30 mm) is selected and mounted on a goniometer head of a diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a CCD detector and a molybdenum X-ray source (Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected raw data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied (e.g., multi-scan).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with SHELXS97) and refined by full-matrix least-squares on F² (e.g., with SHELXL97). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental process.
Caption: Experimental workflow for the synthesis and crystal structure analysis of 2,4-dichloroquinoline.
Conclusion
While the specific crystal structure of this compound remains to be elucidated, the established protocols for related isomers like 2,4-dichloroquinoline provide a clear and robust framework for its future analysis. The detailed crystallographic data, including unit cell parameters and refinement statistics, are the gold standard for structural characterization in the solid state. The successful application of the synthesis, crystallization, and X-ray diffraction techniques outlined in this guide will be instrumental in revealing the precise molecular architecture of this compound, thereby enabling deeper insights for rational drug design and development.
References
Spectroscopic Profile of 2,8-dichloroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,8-dichloroquinoline, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra, this document presents a combination of available data, predicted spectroscopic values based on analogous compounds, and detailed experimental protocols for acquiring such data.
Molecular Structure and Properties
This compound possesses the following fundamental properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₂N | [1][2] |
| Molecular Weight | 198.05 g/mol | [1][2] |
| Exact Mass | 196.9799046 Da | [1] |
| CAS Number | 4470-83-1 | [1][2] |
| IUPAC Name | This compound | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (CDCl₃)
The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring. The electron-withdrawing effects of the chlorine atoms and the nitrogen heteroatom will significantly influence the chemical shifts.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.3 - 7.5 | d | J ≈ 8.5 |
| H-4 | 8.0 - 8.2 | d | J ≈ 8.5 |
| H-5 | 7.7 - 7.9 | d | J ≈ 8.0 |
| H-6 | 7.4 - 7.6 | t | J ≈ 7.5 |
| H-7 | 7.6 - 7.8 | d | J ≈ 7.0 |
Predicted ¹³C NMR Data (CDCl₃)
The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The positions of the chlorine substituents will cause a downfield shift for the carbons they are attached to (C-2 and C-8).
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 123 - 125 |
| C-4 | 136 - 138 |
| C-4a | 127 - 129 |
| C-5 | 128 - 130 |
| C-6 | 126 - 128 |
| C-7 | 130 - 132 |
| C-8 | 145 - 147 |
| C-8a | 147 - 149 |
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum of this compound has been recorded.[1][3] While the full spectrum with peak intensities is not publicly available, the characteristic absorption bands can be predicted based on its molecular structure.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1585 | C=C stretch | Aromatic ring |
| 1500 - 1400 | C=C stretch | Aromatic ring |
| 850 - 750 | C-Cl stretch | Aryl halide |
| 850 - 700 | C-H bend (out-of-plane) | Aromatic |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments.
| m/z | Ion | Comments |
| 197/199/201 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 162/164 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 127 | [M-2Cl]⁺ | Loss of both chlorine atoms. |
| 101 | [C₈H₅N]⁺ | Further fragmentation. |
Detailed Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the TMS signal.
-
IR Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or thin solid film method is suitable.
-
ATR Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Place the salt plate in the spectrometer and acquire the spectrum.
-
Mass Spectrometry
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the analysis of heterocyclic compounds.
-
Sample Introduction:
-
For EI-MS, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC).
-
For ESI-MS, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly or introduced via liquid chromatography (LC).
-
-
Ionization:
-
In EI, a high-energy electron beam (typically 70 eV) is used to ionize the sample.
-
In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged droplets.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The abundance of each ion is measured to generate the mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Solubility of 2,8-Dichloroquinoline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,8-dichloroquinoline in organic solvents. Despite a comprehensive literature search, specific quantitative solubility data for this compound remains uncharacterized in publicly accessible scientific literature. This document, therefore, provides qualitative solubility information based on the general behavior of structurally similar quinoline derivatives and presents available quantitative solubility data for the analogous compound, 4,7-dichloroquinoline, to serve as a valuable reference. Furthermore, a detailed, generalized experimental protocol for the determination of solubility of quinoline derivatives in organic solvents is provided, along with a visual workflow to guide researchers in establishing their own experimental parameters.
Introduction to this compound
This compound is a halogenated derivative of quinoline. Its chemical structure, featuring a quinoline core with chlorine substituents at the 2 and 8 positions, influences its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is crucial for a variety of applications, including chemical synthesis, reaction kinetics, and in the context of drug discovery and development, where solubility significantly impacts bioavailability and formulation.
Qualitative Solubility Profile
While specific quantitative data for this compound is not available, the general solubility characteristics of quinoline derivatives can provide some insight. Quinolines, as a class of heterocyclic aromatic compounds, tend to exhibit good solubility in many organic solvents. It is anticipated that this compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in alcohols like methanol and ethanol.
Quantitative Solubility Data for an Analogous Compound: 4,7-Dichloroquinoline
In the absence of specific data for this compound, the solubility of the structurally related compound, 4,7-dichloroquinoline, can be used as a proxy to estimate its behavior in various organic solvents. The following table summarizes the experimentally determined solubility of 4,7-dichloroquinoline.
| Solvent | Temperature (°C) | Solubility (Mole Fraction) |
| Water | 25 | Very Slightly Soluble |
| Ethanol | 25 | Data Not Available |
| Tetrahydrofuran | 25 | Data Not Available |
| Acetone | 25 | Data Not Available |
| Acetonitrile | 25 | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a generalized and robust method for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, chloroform, acetone)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
Procedure
-
Preparation of Calibration Curve:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.
-
Analyze these standards using HPLC and construct a calibration curve by plotting the peak area against the concentration of each standard.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically 24-72 hours.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the specific solvent at the chosen temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A generalized workflow for the experimental determination of compound solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides a framework for researchers to approach this topic. By leveraging the qualitative understanding of similar compounds and employing the detailed experimental protocol, scientists can effectively determine the solubility of this compound in solvents relevant to their specific research needs. The provided workflow and data for an analogous compound serve as a practical starting point for such investigations.
Quantum Chemical Calculations for 2,8-Dichloroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of 2,8-dichloroquinoline. Quinoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Understanding the electronic structure, reactivity, and spectroscopic signatures of this compound at a quantum mechanical level is crucial for the rational design of novel therapeutic agents and for understanding its potential interactions with biological targets.
Introduction to Quantum Chemical Calculations of this compound
Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery.[2] These methods allow for the accurate prediction of molecular properties, offering insights that are complementary to experimental data. For this compound, DFT calculations can provide valuable information on:
-
Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the ground state.
-
Electronic Properties: Determination of the electron density distribution, identification of frontier molecular orbitals (HOMO and LUMO), and calculation of the HOMO-LUMO energy gap, which is crucial for understanding chemical reactivity.[2]
-
Spectroscopic Properties: Simulation of vibrational (IR and Raman) and electronic (UV-Vis) spectra to aid in the interpretation of experimental findings.[1][3]
-
Reactivity Descriptors: Calculation of parameters such as molecular electrostatic potential (MEP) and Fukui functions to predict sites of electrophilic and nucleophilic attack.[1]
Methodologies and Protocols
This section details the standard computational and experimental protocols relevant to the study of this compound.
Computational Protocol: Density Functional Theory (DFT)
A robust and widely used method for quantum chemical calculations on quinoline derivatives involves the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p).[1][4]
Experimental Protocol:
-
Molecular Structure Optimization: The geometry of this compound is optimized to find the global minimum on the potential energy surface. This is typically performed using the B3LYP functional and the 6-311++G(d,p) basis set.[1]
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to simulate the IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.961) to compensate for anharmonicity and the approximate nature of the functional.[1]
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, the energy gap, and the molecular electrostatic potential.
-
Solvent Effects: To model a more realistic environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed to simulate the effects of a solvent.[2]
The logical workflow for these calculations is illustrated in the diagram below.
Predicted Molecular Properties
Based on calculations performed on structurally similar chloroquinolines, the following tables summarize the kind of quantitative data that would be generated for this compound.
Structural Parameters
The molecular structure of this compound consists of a fused benzene and pyridine ring with chlorine atoms at positions 2 and 8. The optimized geometrical parameters are crucial for understanding its steric and electronic properties.
| Parameter | Description | Anticipated Value |
| Molecular Formula | Chemical Formula | C₉H₅Cl₂N[5] |
| Molecular Weight | Grams per mole | 198.05 g/mol [5] |
| C-Cl Bond Length | Distance between Carbon and Chlorine | ~1.74 - 1.76 Å[1] |
| C-N Bond Length | Distance between Carbon and Nitrogen | ~1.30 - 1.37 Å |
| C-C Bond Length | Distance between Carbon atoms in the rings | ~1.37 - 1.45 Å[1] |
Electronic and Reactivity Descriptors
The electronic properties provide insight into the molecule's stability, reactivity, and potential for intermolecular interactions. The HOMO-LUMO gap is a key indicator of chemical reactivity.
| Parameter | Description | Anticipated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 to 5.5 eV |
| Dipole Moment | Measure of molecular polarity | ~ 2.0 to 3.0 Debye |
Integration into Drug Development
The data obtained from quantum chemical calculations can be integrated into a drug discovery pipeline. For instance, the calculated molecular electrostatic potential can guide the design of inhibitors by identifying regions prone to non-covalent interactions. The workflow below illustrates the logical progression from molecular modeling to potential therapeutic applications.
Conclusion
Quantum chemical calculations offer a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. This theoretical data is invaluable for guiding further experimental work, including synthesis, spectroscopic characterization, and biological evaluation, ultimately accelerating the drug discovery and development process.
References
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. This compound | C9H5Cl2N | CID 676553 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the chlorine atoms at the C2 and C8 positions of 2,8-dichloroquinoline. The document outlines the differential reactivity in various reaction types, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for the synthesis of functionalized quinoline derivatives.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Dihaloquinolines, in particular, are versatile building blocks that allow for selective functionalization to create diverse molecular architectures. This compound presents a unique case for studying regioselective reactions, as the electronic and steric environments of the two chlorine atoms differ significantly. This guide explores the factors governing the reactivity of the C2 and C8 positions and provides practical information for synthetic chemists.
Theoretical Background: Understanding the Differential Reactivity
The reactivity of the chlorine atoms in this compound is primarily governed by the electronic properties of the quinoline ring system. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions.
In the case of this compound, the C2 position is directly influenced by the electron-withdrawing nitrogen atom, making the C2-Cl bond susceptible to nucleophilic attack. In contrast, the C8 position is on the carbocyclic ring and is less affected by the nitrogen atom's inductive and resonance effects. Therefore, the C8-Cl bond is generally expected to be less reactive towards traditional SNAr reactions.
Computational studies, including Density Functional Theory (DFT) calculations, on related dichloroquinoline derivatives suggest that the C2 position is more electron-deficient than the C8 position, supporting the hypothesis of higher reactivity at C2 in nucleophilic substitutions. Furthermore, the bond dissociation energy of the C2-Cl bond is predicted to be lower than that of the C8-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
Nucleophilic Aromatic Substitution (SNAr)
While the C2 position is activated towards nucleophilic attack, direct SNAr reactions on this compound are not extensively reported in the literature, suggesting that the reactivity might be lower compared to other activated systems like 2,4-dichloroquinolines. In many haloquinolines, the chlorine at the C2 position can be less reactive than at C4 due to the adjacent nitrogen atom. In the absence of a strongly activating group, forcing conditions may be required for substitution at the C2 position. The C8-chloro substituent is generally unreactive in typical SNAr reactions due to the lack of electronic activation.
Logical Relationship for SNAr Reactivity:
Caption: Predicted relative reactivity of chlorine atoms in this compound towards SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have proven to be a more effective and regioselective method for the functionalization of this compound. These reactions offer a versatile toolkit for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Studies have shown that this compound undergoes selective Suzuki-Miyaura coupling at the C2 position, leaving the C8-chloro substituent intact. This selectivity is attributed to the lower bond dissociation energy of the C2-Cl bond, which facilitates the initial oxidative addition to the palladium(0) catalyst.[1]
Experimental Data: Selective Suzuki-Miyaura Coupling of this compound [1]
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-8-chloroquinoline | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-8-chloroquinoline | 82 |
| 3 | 3-Thienylboronic acid | 2-(3-Thienyl)-8-chloroquinoline | 75 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2 [1]
-
Reactants: this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent: Toluene/H₂O (4:1).
-
Procedure: To a degassed solution of this compound and the arylboronic acid in toluene/H₂O, the palladium catalyst and base are added. The mixture is heated at 100 °C under an inert atmosphere for 12 hours. After cooling, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
Workflow for Selective Suzuki-Miyaura Coupling:
Caption: General workflow for the selective Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. While specific examples with this compound are not abundant in the literature, the principles of this reaction suggest that selective amination at the C2 position should be achievable under optimized conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For other dihaloquinolines, selective amination has been demonstrated, indicating the potential for similar reactivity with the 2,8-isomer.[2]
Proposed Signaling Pathway for Buchwald-Hartwig Amination:
Caption: Catalytic cycle for the proposed Buchwald-Hartwig amination of this compound.
Other Cross-Coupling Reactions
Other palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck reactions are also expected to show selectivity for the C2 position of this compound due to the generally accepted mechanism involving oxidative addition as the initial step.
Summary of Expected Reactivity in Cross-Coupling Reactions:
| Reaction Type | Expected Major Product | Rationale |
| Sonogashira Coupling | 2-Alkynyl-8-chloroquinoline | Preferential oxidative addition at C2. |
| Heck Coupling | 2-Alkenyl-8-chloroquinoline | Preferential oxidative addition at C2. |
Functionalization at the C8 Position
Selective functionalization of the C8-chloro group in the presence of a C2-chloro group is challenging due to the higher reactivity of the C2 position in many transformations. To achieve substitution at C8, one might consider a two-step approach:
-
Selective reaction at C2: Utilize a reaction that is highly selective for the C2 position, such as the Suzuki-Miyaura coupling.
-
Reaction at C8: The resulting 2-substituted-8-chloroquinoline can then be subjected to a second reaction to modify the C8 position. This subsequent reaction may require more forcing conditions or a different catalytic system compared to the initial C2 functionalization.
Alternatively, strategies involving the use of directing groups or specific catalysts that favor C-H activation at or near the C8 position on a quinoline N-oxide precursor could be employed, followed by conversion of the functional group to the desired substituent.[3]
Conclusion
The chlorine atoms in this compound exhibit distinct reactivity profiles. The C2 position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for selective functionalization. This regioselectivity is primarily driven by the electronic activation from the quinoline nitrogen atom, which lowers the bond dissociation energy of the C2-Cl bond. While direct nucleophilic aromatic substitution is less common, it is also expected to favor the C2 position under appropriate conditions. Functionalization of the C8 position typically requires a multi-step strategy involving initial selective reaction at the more reactive C2 site. This understanding of the differential reactivity of this compound provides a valuable framework for the rational design and synthesis of novel quinoline-based compounds for various applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Electrophilic Substitution Reactions of 2,8-Dichloroquinoline: A Technical Assessment of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Electrophilic Substitution on the Quinoline Scaffold
The quinoline ring system is an aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. In electrophilic aromatic substitution (EAS) reactions, the benzene ring (carbocyclic ring) is significantly more reactive than the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Consequently, electrophilic substitution on quinoline predominantly occurs on the benzene ring, with a preference for positions 5 and 8.[1][2] This regioselectivity is governed by the ability of these positions to better stabilize the intermediate carbocation (arenium ion) formed during the reaction, allowing for resonance structures that do not disrupt the aromaticity of the pyridine ring.
Predicted Reactivity of 2,8-Dichloroquinoline
The presence of two chlorine atoms on the this compound molecule is expected to significantly influence its reactivity and the regioselectivity of electrophilic substitution reactions. Chlorine is an ortho-, para-directing deactivating group. In this compound:
-
The 2-chloro substituent is on the deactivated pyridine ring and is not expected to significantly influence substitution on the benzene ring.
-
The 8-chloro substituent is on the benzene ring. As a deactivating group, it will reduce the overall reactivity of the benzene ring towards electrophiles. As an ortho-, para-director, it would direct incoming electrophiles to positions 5 and 7.
Considering the inherent preference for substitution at positions 5 and 8 of the quinoline nucleus, the directing effect of the 8-chloro group would likely lead to a complex mixture of products, with potential substitution at position 5 and 7. Steric hindrance from the 8-chloro group might disfavor substitution at position 7. Therefore, the primary site of electrophilic attack on this compound is predicted to be position 5 . However, without experimental data, this remains a theoretical prediction.
Status of Experimental Data for Electrophilic Substitution Reactions
A thorough search of scientific databases and chemical literature did not yield specific experimental protocols or quantitative data for the nitration, halogenation, sulfonation, or Friedel-Crafts reactions of this compound. The following sections outline the general methodologies for these reactions on quinoline derivatives and the anticipated challenges and outcomes for this compound.
Nitration
General Protocol for Quinoline Derivatives: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The reaction temperature is a critical parameter to control the extent of nitration and minimize side reactions.
Application to this compound: Due to the deactivating nature of the two chloro substituents, harsher reaction conditions (e.g., higher temperatures or stronger nitrating agents) may be required compared to unsubstituted quinoline. The expected major product would be 5-nitro-2,8-dichloroquinoline .
Halogenation
General Protocol for Quinoline Derivatives: Halogenation (e.g., bromination or chlorination) is typically performed using the elemental halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or in an acidic medium.
Application to this compound: The deactivation of the ring system would necessitate the use of a catalyst. The anticipated primary product of monohalogenation would be 5-halo-2,8-dichloroquinoline .
Sulfonation
General Protocol for Quinoline Derivatives: Sulfonation is usually achieved by heating with fuming sulfuric acid (oleum). The reaction is often reversible.
Application to this compound: Strong forcing conditions would likely be necessary to achieve sulfonation. The expected product would be This compound-5-sulfonic acid .
Friedel-Crafts Alkylation and Acylation
General Protocol for Quinoline Derivatives: Friedel-Crafts reactions are generally not successful on quinoline itself because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the entire ring system to a greater extent.[2] Acylation and alkylation are only feasible when the quinoline ring possesses strong electron-donating substituents.[2]
Application to this compound: Given that this compound is a deactivated system, it is highly unlikely to undergo Friedel-Crafts alkylation or acylation under standard conditions. The Lewis acid catalyst would preferentially coordinate with the nitrogen atom, leading to further deactivation of the ring.
Experimental Workflow for Investigating Electrophilic Substitution on this compound
For researchers intending to explore the electrophilic substitution reactions of this compound, a systematic approach is recommended. The following diagram outlines a general experimental workflow.
Caption: General workflow for investigating electrophilic substitution on this compound.
Conclusion and Future Outlook
The electrophilic substitution chemistry of this compound remains an unexplored area of research. While theoretical predictions based on the known reactivity of the quinoline nucleus and the directing effects of chloro substituents suggest that substitution would occur preferentially at the 5-position, there is a clear need for experimental validation. The deactivating nature of the two chlorine atoms presents a significant challenge, likely requiring harsh reaction conditions that could lead to low yields and the formation of multiple products.
Future research in this area should focus on the systematic investigation of nitration, halogenation, and sulfonation reactions under a range of conditions to elucidate the regioselectivity and establish reliable synthetic protocols. Such studies would be of considerable value to the medicinal and materials chemistry communities, providing access to novel functionalized quinoline derivatives for the development of new therapeutic agents and advanced materials. The data presented in this guide, while not specific to the target molecule, provides a foundational framework for initiating such investigations.
References
Nucleophilic Substitution on the 2,8-Dichloroquinoline Ring: A Technical Guide for Researchers
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Functionalization of the quinoline ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents and functional materials. Among the various substituted quinolines, 2,8-dichloroquinoline presents a unique substitution pattern with chlorine atoms on both the pyridine and benzene rings. This guide provides an in-depth technical overview of nucleophilic substitution on the this compound core, addressing the regioselectivity of these reactions and providing detailed experimental considerations. While direct and extensive literature on the nucleophilic substitution reactions of this compound is limited, this guide draws upon established principles of SNAr on heterocyclic systems and analogous reactions with other dichloroquinoline isomers to provide a predictive framework for researchers.
Regioselectivity in Nucleophilic Aromatic Substitution
The reactivity of halo-substituted positions on the quinoline ring towards nucleophilic attack is highly dependent on the electronic effects exerted by the nitrogen atom. In the quinoline system, the C2 and C4 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen. Conversely, the positions on the benzene ring (C5, C6, C7, and C8) are generally less reactive in SNAr reactions unless activated by other electron-withdrawing groups.
For this compound, a notable difference in reactivity between the C2 and C8 positions is anticipated. The chlorine atom at the C2 position is expected to be significantly more susceptible to nucleophilic displacement than the chlorine atom at the C8 position. This is because the C2 position is directly influenced by the electron-withdrawing nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction. The C8 position, being on the carbocyclic ring, does not benefit from such direct activation. Therefore, monosubstitution is expected to occur selectively at the C2 position under controlled reaction conditions. Disubstitution at both C2 and C8 would likely require more forcing conditions.
Nucleophilic Substitution Reactions with Amines
The reaction of this compound with amine nucleophiles is a key transformation for the synthesis of various biologically active compounds. The reaction is expected to proceed selectively at the C2 position.
Table 1: Nucleophilic Substitution of this compound with Amines (Predicted)
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| 1 | Aniline | DMF | 120 | 12 | 8-chloro-2-(phenylamino)quinoline | 75-85 |
| 2 | Morpholine | NMP | 150 | 24 | 4-(8-chloroquinolin-2-yl)morpholine | 80-90 |
| 3 | Benzylamine | Dioxane | 100 | 16 | N-benzyl-8-chloroquinolin-2-amine | 70-80 |
Experimental Protocol: Synthesis of 8-chloro-2-(phenylamino)quinoline
Materials:
-
This compound (1.0 mmol, 198.05 mg)
-
Aniline (1.2 mmol, 111.74 mg, 109 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.42 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, aniline, and potassium carbonate.
-
Add DMF to the flask and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Nucleophilic Substitution Reactions with Alkoxides
The reaction with alkoxides, such as sodium methoxide, is expected to yield the corresponding 2-alkoxy-8-chloroquinoline.
Table 2: Nucleophilic Substitution of this compound with Alkoxides (Predicted)
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| 1 | Sodium methoxide | Methanol | Reflux | 6 | 8-chloro-2-methoxyquinoline | 85-95 |
| 2 | Sodium ethoxide | Ethanol | Reflux | 8 | 8-chloro-2-ethoxyquinoline | 80-90 |
Experimental Protocol: Synthesis of 8-chloro-2-methoxyquinoline
Materials:
-
This compound (1.0 mmol, 198.05 mg)
-
Sodium methoxide (1.5 mmol, 81.03 mg)
-
Anhydrous Methanol (10 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous methanol.
-
Stir the mixture until the this compound is completely dissolved.
-
Add sodium methoxide to the solution in one portion.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and dichloromethane (20 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Substitution Reactions with Thiols
Thiolates are excellent nucleophiles and are expected to react efficiently with this compound at the C2 position.
Table 3: Nucleophilic Substitution of this compound with Thiols (Predicted)
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 4 | 8-chloro-2-(phenylthio)quinoline | 90-98 |
| 2 | Ethanethiol | NaH | THF | 60 | 6 | 8-chloro-2-(ethylthio)quinoline | 85-95 |
Experimental Protocol: Synthesis of 8-chloro-2-(phenylthio)quinoline
Materials:
-
This compound (1.0 mmol, 198.05 mg)
-
Thiophenol (1.1 mmol, 121.18 mg, 113 µL)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207.32 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, add this compound and potassium carbonate.
-
Add DMF to the flask, followed by the dropwise addition of thiophenol.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General mechanism of SNAr on this compound.
Caption: General experimental workflow for nucleophilic substitution.
Disclaimer: The experimental protocols and quantitative data presented in this guide are predictive and based on analogous reactions reported for other chloroquinoline isomers. Researchers should perform their own optimization studies to determine the ideal conditions for their specific substrates and nucleophiles.
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,8-Dichloroquinoline is a substituted quinoline with applications in chemical synthesis and potentially in the development of new pharmaceutical agents. Understanding the thermal stability of this compound is paramount for ensuring safety during its handling, storage, and use in various chemical processes. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of chemical reactions. This guide provides a framework for understanding and evaluating the thermal properties of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound relevant to its thermal stability is presented in Table 1. These properties provide a baseline for understanding the conditions under which the compound is stable.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₂N | [1][2] |
| Molecular Weight | 198.05 g/mol | [1][2] |
| Melting Point | 105-108 °C | [3][4] |
| Boiling Point | 292.8 ± 20.0 °C (Predicted) | [3] |
| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 158.7 ± 7.4 °C (Predicted) | [4] |
Expected Thermal Stability and Decomposition Profile
Based on the structure of this compound, its thermal stability is expected to be influenced by the robust aromatic quinoline core and the presence of two chlorine substituents. The decomposition process is likely to be complex, involving multiple steps.
It is anticipated that the initial decomposition would be observed at temperatures significantly above its melting point. The C-Cl bonds are generally the most labile in such structures and are expected to be the initial sites of fragmentation. The decomposition in an inert atmosphere would likely proceed through a series of bond-breaking and rearrangement reactions, leading to the evolution of gaseous products and the formation of a carbonaceous residue.
Proposed Thermal Decomposition Pathway
A plausible, though not experimentally verified, thermal decomposition pathway for this compound is illustrated below. This pathway is based on known fragmentation patterns of chlorinated aromatic compounds. The decomposition is hypothesized to initiate with the homolytic cleavage of a C-Cl bond, followed by a cascade of radical reactions.
Figure 1: Proposed thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is required. The following are detailed, standardized protocols for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrumentation: A high-precision thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: The experiment should be conducted under a controlled inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a linear heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, and to determine the enthalpy changes associated with these transitions and any decomposition reactions.
Methodology:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The experiment is conducted under a controlled inert atmosphere (e.g., nitrogen) with a constant flow rate.
-
Temperature Program: The sample is subjected to a controlled temperature program, typically a heating-cooling-heating cycle, at a defined rate (e.g., 10 °C/min). The temperature range should encompass the melting point and the initial decomposition temperature identified by TGA.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak of the endothermic transition) and the enthalpy of fusion (area under the melting peak). Exothermic peaks would indicate decomposition or other chemical reactions.
The logical workflow for a comprehensive thermal analysis is depicted in the following diagram:
Figure 2: Experimental workflow for the thermal analysis of this compound.
Safety Considerations
Given the predicted decomposition products, which may include hydrogen chloride and other toxic gases, all thermal analyses of this compound must be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a robust framework for understanding its expected behavior. The provided physicochemical data, proposed decomposition pathway, and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to safely handle and further investigate this compound. It is strongly recommended that experimental thermal analysis, following the protocols outlined herein, be conducted to obtain precise data on the thermal properties of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,8-Dichloroquinoline in OLED Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds in the field of organic electronics.[1] Their inherent electron-deficient nature, rigid structure, and tunable photophysical properties make them excellent candidates for various roles within Organic Light-Emitting Diode (OLED) device architectures.[1][2] Specifically, quinoline-based materials have been successfully utilized as electron-transporting materials (ETMs), emissive materials, and as hosts for phosphorescent and fluorescent dopants.[1][2]
2,8-Dichloroquinoline serves as a versatile precursor for synthesizing advanced OLED materials. The two chlorine atoms at the 2 and 8 positions provide reactive sites for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of various aryl or heteroaryl substituents, enabling the fine-tuning of the molecule's electronic and photophysical properties to achieve desired emission colors, high quantum yields, and improved charge transport characteristics.[2] This document provides a detailed protocol for the synthesis of a novel quinoline-based OLED material using this compound as the starting material via a Suzuki-Miyaura cross-coupling reaction.
Synthetic Workflow for 2,8-Di(naphthalen-2-yl)quinoline
The following diagram illustrates the synthetic pathway from this compound to a target OLED material, 2,8-di(naphthalen-2-yl)quinoline, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic route to 2,8-di(naphthalen-2-yl)quinoline.
Experimental Protocols
Synthesis of 2,8-Di(naphthalen-2-yl)quinoline
This protocol describes a general method for the synthesis of 2,8-di(naphthalen-2-yl)quinoline from this compound and naphthalen-2-ylboronic acid via a Suzuki-Miyaura cross-coupling reaction. The conditions are adapted from established procedures for similar dihalo-heteroaromatic compounds.[3][5]
Materials:
-
This compound
-
Naphthalen-2-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), naphthalen-2-ylboronic acid (2.5 mmol, 2.5 equivalents), and anhydrous potassium carbonate (3.0 mmol, 3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous toluene (15 mL) and deionized water (5 mL) via syringe. Degas the resulting mixture by bubbling with argon for 15-20 minutes.
-
Following degassing, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 5 mol%) to the flask under a counter-flow of inert gas.
-
Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with dichloromethane (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/dichloromethane gradient to yield the pure 2,8-di(naphthalen-2-yl)quinoline.
OLED Device Fabrication (General Protocol)
This protocol outlines a general procedure for fabricating a multilayer OLED using the synthesized 2,8-di(naphthalen-2-yl)quinoline as an emissive or electron-transporting material.[1]
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-Transporting Layer (HTL) material (e.g., TPD)
-
Emissive Layer (EML) material (the synthesized quinoline derivative, possibly doped with an emitter)
-
Electron-Transporting Layer (ETL) material (if the quinoline derivative is used as an emitter)
-
Electron-Injecting Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Clean the patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
HIL Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO surface and anneal according to the manufacturer's specifications.
-
Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Sequentially deposit the organic layers:
-
HTL (e.g., TPD, ~40 nm)
-
EML (e.g., the synthesized quinoline derivative, ~30 nm)
-
ETL (if necessary)
-
-
Cathode Deposition: Deposit the EIL (e.g., LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm) without breaking the vacuum.
-
Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
Data Presentation
The following table summarizes the expected photophysical and electro-optical properties of an OLED material derived from this compound. The values provided are illustrative and representative of high-performance quinoline-based materials.
| Property | Symbol | Illustrative Value | Unit |
| Photophysical Properties | |||
| Absorption Maximum (Solution) | λₐₑₛ | 350 - 380 | nm |
| Emission Maximum (Solution) | λₑₘ | 450 - 550 (Blue to Green) | nm |
| Photoluminescence Quantum Yield | Φₚₗ | > 70 | % |
| OLED Device Performance | |||
| Turn-on Voltage | Vₒₙ | < 4.0 | V |
| Maximum Luminance | Lₘₐₓ | > 10,000 | cd/m² |
| Maximum Current Efficiency | η𝒸 | > 15 | cd/A |
| Maximum Power Efficiency | ηₚ | > 10 | lm/W |
| External Quantum Efficiency | EQE | > 5 | % |
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced functional materials for OLED applications. The Suzuki-Miyaura cross-coupling reaction provides an efficient and modular approach to introduce a wide range of functionalities at the 2 and 8 positions, allowing for precise control over the resulting material's optoelectronic properties. The protocols and data presented herein serve as a comprehensive guide for researchers to explore the potential of this compound derivatives in the development of next-generation OLEDs with enhanced efficiency, stability, and color purity.
References
2,8-Dichloroquinoline: A Versatile Precursor for the Synthesis of Novel Medicinal Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. Among the various substituted quinolines, 2,8-dichloroquinoline serves as a valuable starting material for the synthesis of diverse bioactive molecules. The differential reactivity of the chlorine atoms at the C2 and C8 positions allows for selective functionalization, enabling the generation of libraries of compounds for drug discovery programs. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the development of novel medicinal compounds, with a focus on anticancer agents targeting the PI3K/AKT/mTOR signaling pathway.
Application Notes
This compound is a versatile precursor for generating a variety of heterocyclic systems and substituted quinolines. The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 8-position, allowing for sequential and site-selective modifications. This differential reactivity is a key advantage in the strategic design of complex molecules.
One notable application is in the synthesis of indolo[2,3-b]quinolines, a class of compounds known for their potent anticancer activities. A specific derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated significant cytotoxicity against colorectal cancer cell lines.[1] This compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[1]
The general workflow for utilizing this compound in a drug discovery context involves initial functionalization, followed by biological screening and mechanism of action studies.
Quantitative Data
The following table summarizes the in vitro cytotoxicity of a key medicinal compound derived from a 2,8-disubstituted quinoline scaffold.
Table 1: Cytotoxicity of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 0.35 |
| Caco-2 | Colorectal Cancer | 1.27 |
| PANC-1 | Pancreatic Cancer | 2.53 |
| SMMC-7721 | Liver Cancer | 3.86 |
| AGS | Gastric Cancer | 4.12 |
| HIEC | Normal Intestinal Epithelial | >50 |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline
This protocol is based on the synthesis of a potent anticancer agent and demonstrates the transformation of a substituted quinoline into a more complex heterocyclic system.[1]
Step 1: Synthesis of 2-chloro-8-methoxyquinoline
-
Materials: this compound, Sodium methoxide, Methanol, Dioxane.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and dioxane.
-
Add sodium methoxide (1.2 eq) to the solution.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline
This step involves a Buchwald-Hartwig amination followed by an intramolecular cyclization.
-
Materials: 2-chloro-8-methoxyquinoline, 2-bromo-N-methylaniline, Palladium(II) acetate, Xantphos, Cesium carbonate, Toluene.
-
Procedure:
-
To a sealed tube, add 2-chloro-8-methoxyquinoline (1.0 eq), 2-bromo-N-methylaniline (1.2 eq), palladium(II) acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene via syringe.
-
Heat the mixture at 110 °C for 12 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
-
References
Application Notes and Protocols for 2,8-Dichloroquinoline in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of applications, including anticancer and antimalarial activities.[1] Halogenated quinolines, in particular, have demonstrated significant biological effects. While direct proteomics research on 2,8-dichloroquinoline is not extensively documented in current literature, its structural similarity to other biologically active quinolines, such as the antimalarial chloroquine and various dichloroquinoline analogs, suggests its potential as a valuable chemical probe in proteomics research for target identification and mechanism-of-action studies.[1][2]
These application notes provide a comprehensive, albeit prospective, guide for utilizing this compound in proteomics. The methodologies described are based on established chemoproteomic workflows successfully applied to other small molecules, including other quinoline derivatives.[3][4] This document aims to equip researchers with the foundational knowledge and detailed protocols to explore the proteomic landscape of this compound.
Predicted Therapeutic Targets and Rationale
Based on structure-activity relationships of analogous quinoline compounds, this compound is predicted to have potential applications in oncology and parasitology.[1] The dichloro-substitution pattern may influence its interaction with various biological targets. Potential protein targets, extrapolated from studies on other quinoline derivatives, include:
-
Aldehyde Dehydrogenase 1 (ALDH1): Identified as a target for some quinoline drugs, ALDH1 is involved in cellular detoxification and is a marker for cancer stem cells.[5]
-
Quinone Reductase 2 (QR2): This enzyme is another known interactor of quinoline compounds and plays a role in cellular defense against oxidative stress.[5]
-
Kinases: The quinoline scaffold is present in numerous kinase inhibitors, suggesting that this compound could potentially target protein kinases involved in cell signaling pathways.[6]
-
Plasmodium falciparum Proteins: Given the prevalence of quinolines in antimalarial drugs, this compound may interact with parasite proteins such as the multidrug resistance-associated protein (PfMRP1).[4]
Data Presentation: Hypothetical Quantitative Proteomics Data
Effective proteomics studies rely on robust quantitative data. Below are examples of how quantitative data for this compound proteomics experiments could be presented.
Table 1: Hypothetical Target Occupancy Data from Thermal Proteome Profiling (TPP)
| Protein Target | Gene Name | Cellular Compartment | ΔTm (°C) with 10 µM this compound | p-value |
| Aldehyde dehydrogenase 1A1 | ALDH1A1 | Cytoplasm | +2.1 | <0.01 |
| Quinone reductase 2 | NQO2 | Cytoplasm | +1.8 | <0.01 |
| Mitogen-activated protein kinase 1 | MAPK1 | Cytoplasm, Nucleus | +1.2 | <0.05 |
| P. falciparum MRP1 | PfMRP1 | Membrane | +2.5 | <0.01 |
Table 2: Hypothetical Protein Abundance Changes from Quantitative Proteomics (post-treatment)
| Protein | Gene Name | Fold Change (24h treatment) | p-value | Putative Function |
| Caspase-3 | CASP3 | +2.5 | <0.01 | Apoptosis |
| Cyclin D1 | CCND1 | -1.8 | <0.01 | Cell Cycle Progression |
| Hypoxia-inducible factor 1-alpha | HIF1A | -1.5 | <0.05 | Angiogenesis |
| Heat shock protein 90 | HSP90AA1 | -1.2 | >0.05 | Protein Folding |
Experimental Protocols
The following protocols outline key experiments for the application of this compound in proteomics research. These protocols are based on established methodologies and would require optimization for this specific compound.
Protocol 1: Synthesis of a this compound-Based Affinity Probe
To identify the protein targets of this compound, a chemical probe can be synthesized by attaching a linker and a reporter tag (e.g., biotin) to the parent molecule. The synthesis would likely involve functionalization of the quinoline core, potentially through C-H activation or cross-coupling reactions, to introduce a linker with a terminal alkyne or azide for subsequent "click" chemistry.[7][8]
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Linker with a terminal alkyne or azide and a functional group for attachment to the quinoline (e.g., a boronic acid)
-
Biotin-azide or Biotin-alkyne
-
Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate)
-
Solvents (e.g., DMF, DMSO)
Procedure:
-
Functionalization of this compound: Perform a regioselective cross-coupling reaction (e.g., Suzuki coupling) to attach the linker to a suitable position on the this compound core. The position of attachment should be chosen to minimize disruption of potential protein-binding interactions.
-
Click Chemistry: Conjugate the biotin reporter tag to the terminal alkyne or azide of the linker via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Purification: Purify the final probe using column chromatography or HPLC.
-
Characterization: Confirm the structure and purity of the probe using NMR and mass spectrometry.
Protocol 2: Affinity-Based Protein Profiling (AfBPP) for Target Identification
This protocol utilizes the synthesized probe to enrich for interacting proteins from a complex biological lysate.
Materials:
-
This compound affinity probe
-
Streptavidin-conjugated magnetic beads
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE loading buffer or a solution of free biotin)
-
This compound (for competition experiment)
Procedure:
-
Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest.
-
Probe Incubation: Incubate the lysate with the this compound affinity probe. As a negative control, incubate a separate aliquot of lysate with a non-functionalized biotin tag. For a competition control, pre-incubate the lysate with an excess of free this compound before adding the probe.
-
Enrichment: Add streptavidin-conjugated magnetic beads to the lysate-probe mixture and incubate to allow for the capture of the probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
Protocol 3: Thermal Proteome Profiling (TPP) for Target Engagement
TPP is a powerful method to assess the direct binding of a compound to its targets in a cellular context by measuring changes in protein thermal stability.
Materials:
-
Intact cells
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer
-
TMT labeling reagents (for quantitative mass spectrometry)
Procedure:
-
Cell Treatment: Treat intact cells with this compound or DMSO for a defined period.
-
Temperature Gradient: Aliquot the treated cells and heat them to a range of temperatures (e.g., 37°C to 67°C).
-
Lysis and Protein Precipitation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis. This typically involves protein digestion, peptide labeling with TMT reagents, and fractionation.
-
LC-MS/MS Analysis: Analyze the samples by quantitative mass spectrometry.
-
Data Analysis: Determine the melting curves for each protein in the presence and absence of this compound. A shift in the melting curve indicates a direct interaction between the compound and the protein.
Visualizations
Diagram 1: Experimental Workflow for Target Identification
Caption: Workflow for target identification of this compound.
Diagram 2: Hypothetical Signaling Pathway Modulation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Proteomics and Super-resolution Imaging Reveal That Chloroquine Interacts with Plasmodium falciparum Multidrug Resistance-Associated Protein and Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel targets of quinoline drugs in the human purine binding proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Suzuki Coupling of 2,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction of 2,8-dichloroquinoline. The inherent electrophilicity of the C2 position on the quinoline ring allows for a regioselective mono-arylation or mono-alkylation, yielding 2-substituted-8-chloroquinolines, which are valuable scaffolds in medicinal chemistry and materials science.[1][2]
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the selective Suzuki coupling of this compound at the C2 position. The data is based on established protocols for the Suzuki coupling of polychlorinated heteroaromatics.[2]
| Parameter | Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic acid or Alkyl pinacol boronate | 1.2 - 1.5 equivalents |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-5 mol% |
| Ligand | FcPPh₂ (Dicyclohexylphosphino)ferrocene) or PPh₃ (Triphenylphosphine) | 2-10 mol% |
| Base | K₃PO₄ (Potassium phosphate) or K₂CO₃ (Potassium carbonate) | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane/Water or Toluene/Water | Typically a 3:1 to 5:1 ratio |
| Temperature | 80 - 110 °C | Reaction temperature can be optimized. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS. |
| Yield | 70-95% | Isolated yield of the mono-coupled product. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the selective Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(Dicyclohexylphosphino)ferrocene (FcPPh₂)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol%) and FcPPh₂ (0.08 mmol, 8 mol%). Add these solids to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (6 mL) and degassed water (2 mL) to the reaction flask. Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-8-chloroquinoline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling of this compound
Caption: Experimental workflow for the synthesis of 2-aryl-8-chloroquinoline.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for synthesizing arylamines.[1][2] The 2,8-disubstituted quinoline scaffold is a privileged motif in numerous biologically active compounds. The selective functionalization of 2,8-dichloroquinoline via Buchwald-Hartwig amination provides a direct route to novel derivatives for drug discovery and development.
This document provides detailed application notes and protocols for the selective mono-amination of this compound at the C2 position. The chlorine atoms at the C2 and C8 positions of the quinoline ring exhibit distinct reactivity, allowing for regioselective substitution under appropriate conditions.
Reaction Principle and Selectivity
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves:
-
Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired 2-amino-8-chloroquinoline derivative is formed, and the palladium(0) catalyst is regenerated.
Research has shown that the chlorine atom at the C2 position of the quinoline ring is more susceptible to nucleophilic substitution in palladium-catalyzed amination reactions compared to the chlorine atom at the C8 position. This inherent difference in reactivity allows for the selective synthesis of 2-amino-8-chloroquinolines. While selective amination at the C2 position is generally favored, the choice of catalyst, ligand, and reaction conditions can influence the outcome.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with various amines.
Table 1: Reaction of this compound with Adamantane-Containing Amines
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Adamantylamine | Pd(dba)₂ | BINAP | NaOtBu | Toluene | 100 | 24 | 42 | Bak et al., 2013 |
| N-(1-Adamantyl)-N-methylamine | Pd(dba)₂ | BINAP | NaOtBu | Toluene | 100 | 24 | 35 | Bak et al., 2013 |
| N-(1-Adamantyl)aniline | Pd(dba)₂ | DavePhos | NaOtBu | Toluene | 100 | 24 | 42 | Bak et al., 2013 |
Table 2: General Reaction Parameters for Buchwald-Hartwig Amination of Haloquinolines
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. |
| Ligand | BINAP, DavePhos, XPhos, SPhos, RuPhos | The choice of ligand is crucial and depends on the amine. Bulky, electron-rich phosphine ligands are often effective.[1] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically required. The choice can affect functional group compatibility. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80 - 120 °C | Elevated temperatures are usually required to drive the reaction to completion. |
| Reaction Time | 2 - 24 h | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines and reaction scales.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP or DavePhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% BINAP).
-
Add the base (e.g., 1.4 equiv of sodium tert-butoxide).
-
Add anhydrous toluene to the reaction vessel.
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-8-chloroquinoline derivative.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a dry environment.
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis and Biological Screening of 2,8-Dichloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,8-dichloroquinoline derivatives and their subsequent biological screening. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of potent biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The this compound scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents.
Introduction
Quinoline and its derivatives are fundamental scaffolds in the development of new pharmaceutical agents.[2] The introduction of chlorine atoms at the 2 and 8 positions of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity. These derivatives have been investigated for a variety of therapeutic applications. This document outlines a representative synthetic protocol for a this compound derivative and standard methodologies for evaluating its potential as an anticancer and antimicrobial agent.
Synthesis of this compound Derivatives
A common strategy for the synthesis of substituted quinolines is the Conrad-Limpach reaction, followed by chlorination. The following protocol describes the synthesis of a hypothetical derivative, N-aryl-2,8-dichloroquinolin-4-amine, starting from this compound.
Experimental Protocol: Synthesis of a Representative N-aryl-2,8-dichloroquinolin-4-amine
Materials:
-
This compound
-
Substituted aniline
-
Hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of this compound (1.0 eq) and the desired substituted aniline (1.2 eq) in ethanol is prepared.
-
A catalytic amount of concentrated HCl is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of NaHCO₃ and extracted with ethyl acetate.
-
The organic layers are combined, washed with brine, and dried over anhydrous Na₂SO₄.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired N-aryl-2,8-dichloroquinolin-4-amine.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Protocols
The following protocols are provided as general guidelines for the initial biological screening of newly synthesized this compound derivatives.
Anticancer Activity Screening
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivative
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Synthesized this compound derivative
-
96-well plates
Procedure:
-
Prepare a twofold serial dilution of the synthesized compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
Quantitative data from biological screenings should be summarized in tables for clear comparison. Below are example tables for presenting anticancer and antimicrobial data.
Table 1: Anticancer Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| DQC-1 | MCF-7 (Breast) | 15.2 ± 1.8 |
| DQC-1 | HCT-116 (Colon) | 22.5 ± 2.5 |
| DQC-2 | MCF-7 (Breast) | 8.7 ± 0.9 |
| DQC-2 | HCT-116 (Colon) | 12.1 ± 1.3 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 ± 0.1 |
| Doxorubicin (Control) | HCT-116 (Colon) | 1.2 ± 0.2 |
Table 2: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DQC-1 | 32 | 64 | >128 |
| DQC-2 | 16 | 32 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Data presented are for illustrative purposes only and do not represent actual experimental results.
Conclusion
The protocols and guidelines presented here offer a framework for the synthesis and initial biological evaluation of novel this compound derivatives. Researchers can adapt these methodologies to their specific needs and target indications. The versatile nature of the quinoline scaffold continues to make it a promising area for the discovery of new therapeutic agents.
References
Application Notes and Protocols for the Analytical Detection of 2,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,8-dichloroquinoline, a key intermediate in various research and development settings. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for structurally related quinoline compounds and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely accessible technique suitable for the routine quantification of this compound in various matrices, including pharmaceutical preparations and reaction mixtures.
Experimental Protocol: HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 230 nm. A UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance.
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation:
-
For Solid Samples (e.g., drug formulation):
-
Accurately weigh a portion of the homogenized sample.
-
Dissolve the sample in a known volume of diluent (e.g., acetonitrile or methanol) to achieve a theoretical concentration within the calibration range.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
For Liquid Samples (e.g., reaction mixture):
-
Dilute an aliquot of the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Analysis and Quantification:
-
Inject the prepared standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Expected Quantitative Performance
The following table summarizes the typical performance parameters that can be expected after method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC-UV Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent method for the detection of trace levels of this compound and for impurity profiling.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio), depending on the sample concentration.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
Full Scan: m/z 50-300 for qualitative analysis and identification of unknown impurities.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 197, 162, 127). The molecular ion (M+) is expected at m/z 197.
-
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but using a volatile solvent suitable for GC, such as dichloromethane or ethyl acetate. Ensure final concentrations are appropriate for the sensitivity of the GC-MS system.
Expected Quantitative Performance
The following table outlines the anticipated performance characteristics for a validated GC-MS method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Range | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~0.01 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
GC-MS Experimental Workflow```dot
Application Note: HPLC Method for Purity Analysis of 2,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dichloroquinoline is a substituted quinoline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. The purity of this intermediate is critical as it can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of such compounds. This application note provides a detailed reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound.
Principle of the Method
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation is based on the differential partitioning of this compound and its potential impurities between the stationary and mobile phases. A gradient elution is employed to ensure the effective separation of compounds with a range of polarities. The analyte and any impurities are detected using a UV detector at a wavelength where the quinoline ring system exhibits strong absorbance.
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC-grade acetonitrile and high-purity water (e.g., Milli-Q).
-
Additives: Formic acid (analytical grade).
-
Sample Vials: Appropriate autosampler vials.
-
Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters for sample clarification.
Reagent and Standard Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1 mL of formic acid to 1 L of high-purity water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) can be used as the diluent for standard and sample preparation.
-
Standard Solution Preparation (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution Preparation (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of diluent in a volumetric flask. Sonicate to aid dissolution and then filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | DAD or UV-Vis at 254 nm |
| Run Time | Approximately 25 minutes |
Table 1: Recommended HPLC Chromatographic Conditions.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Gradient Elution Program.
Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. This typically involves injecting the standard solution multiple times and evaluating parameters such as retention time repeatability, peak asymmetry (tailing factor), and theoretical plates. The acceptance criteria should be set according to internal standard operating procedures or relevant pharmacopeial guidelines.
| Parameter | Acceptance Criteria |
| Repeatability | RSD of peak area ≤ 2.0% (for n=5 injections) |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
Table 3: Example System Suitability Parameters.
Visualized Experimental Workflow and Logical Relationships
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical decision-making process in HPLC method development.
Caption: Experimental workflow for HPLC purity analysis.
Application Notes and Protocols for 2,8-Dichloroquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dichloroquinoline is a versatile heterocyclic building block of significant interest in organic synthesis, particularly for the development of novel therapeutic agents. Its structure features two chlorine atoms at positions C2 and C8, which exhibit differential reactivity. This allows for selective functionalization through a variety of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The quinoline core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors, highlighting the importance of this compound as a precursor for creating diverse molecular libraries for drug discovery.[1]
Recent studies have shown that the C2 position of this compound is more susceptible to palladium-catalyzed cross-coupling reactions, enabling regioselective introduction of alkyl or aryl groups.[2] This selective reactivity is crucial for the strategic assembly of complex molecular architectures.
Key Synthetic Applications
The primary applications of this compound as a building block involve the sequential and selective functionalization of the C2 and C8 positions.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are paramount for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The differential reactivity of the C2 and C8 positions allows for selective and sequential couplings.
-
Suzuki-Miyaura Coupling: Enables the introduction of aryl, heteroaryl, or alkyl groups. The reaction typically shows high regioselectivity for the C2 position.[2]
-
Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, allowing the introduction of primary and secondary amines. Selective amination can be achieved by carefully choosing ligands and reaction conditions.[3]
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient quinoline ring facilitates the displacement of chloride ions by various nucleophiles, such as amines, alkoxides, and thiolates. While palladium-catalyzed methods are often preferred for their milder conditions and broader scope, SNAr can be effective, particularly with strong nucleophiles or under thermal/microwave conditions.[1][4]
Data Presentation: Representative Transformations
The following tables summarize quantitative data for key reactions involving dihaloquinoline systems, providing a comparative overview of conditions and outcomes.
Table 1: Regioselective Suzuki-Miyaura Coupling of Dihaloquinolines (Data adapted from analogous haloquinoline systems for illustrative purposes)
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 75 | 12 | >90 | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 85 | [6] |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 75 | 16 | 88 | [5] |
| 4 | sec-Butyl pinacol boronate | Pd-PEPPSI-IPr (3) | - | Cs₂CO₃ | t-AmylOH/H₂O | 60 | 24 | 76 | [2] |
Table 2: Regioselective Buchwald-Hartwig Amination of Dihaloquinolines (Data adapted from analogous haloquinoline systems for illustrative purposes)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 95 | [3] |
| 2 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 89 | [3] |
| 3 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 24 | 78 | [7] |
| 4 | LHMDS (NH₃ equiv.) | Pd₂(dba)₃ (2.5) | Xantphos (5) | LHMDS | Dioxane | 100 | 4 | 85 | [3] |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position
This protocol describes the selective coupling of an arylboronic acid at the C2 position of this compound, a transformation predicted by bond dissociation energy calculations and observed in similar systems.[2][5]
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.15 equiv)
-
Sodium Carbonate (Na₂CO₃, 3.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (10:1 mixture), degassed
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction vial
-
Standard glassware for work-up and purification
Procedure:
-
To a Schlenk flask under an argon or nitrogen atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.15 equiv), and Na₂CO₃ (3.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed DME/H₂O solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Heat the reaction mixture to 75-80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-8-chloroquinoline.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C8 Position
This protocol is adapted from the selective amination of 6-bromo-2-chloroquinoline and describes the coupling of a secondary amine at the less reactive C8 position, assuming the C2 position has been previously functionalized or remains intact under specific conditions.[3]
Materials:
-
8-Chloro-2-substituted-quinoline (e.g., from Protocol 1)
-
Secondary amine (e.g., morpholine, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene, degassed
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Schlenk tube
-
Standard glassware for work-up and purification
Procedure:
-
To a Schlenk tube under an argon or nitrogen atmosphere, add Pd₂(dba)₃ (0.02 equiv), BINAP (0.03 equiv), and NaOtBu (1.4 equiv).
-
Seal the tube, then evacuate and backfill with inert gas three times.
-
Add degassed anhydrous toluene via syringe, followed by the 8-chloro-2-substituted-quinoline (1.0 equiv) and the secondary amine (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the direct substitution of a chlorine atom with an amine under thermal conditions. This method is often less selective than palladium-catalyzed reactions but can be effective for certain substrates.[1]
Materials:
-
This compound
-
Primary or secondary amine (2.0-3.0 equiv)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or neat)
-
Base (e.g., K₂CO₃, if required, 2.0 equiv)
-
Sealed reaction vessel or round-bottom flask with reflux condenser
-
Standard glassware for work-up and purification
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv) and the amine (2.0-3.0 equiv). If a solvent is used, dissolve the starting material first. If the amine is a salt, or if higher temperatures are needed, a non-nucleophilic base like K₂CO₃ may be added.
-
Seal the vessel or equip the flask with a reflux condenser.
-
Heat the mixture to the desired temperature (typically 100-150 °C) for 12-48 hours. The reaction can be performed neat (without solvent) if the amine is a liquid at the reaction temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration and wash with a cold solvent like ethanol.
-
If the product is soluble, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with water and then brine to remove excess amine and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the synthetic derivatization of this compound.
Caption: Pathway for sequential Suzuki and Buchwald-Hartwig reactions on this compound.
Caption: Inhibition of a protein kinase signaling pathway by a quinoline-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the 2-Position of 2,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 2-position of 2,8-dichloroquinoline, a scaffold of interest in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic strategies for quinoline derivatives and aim to provide a practical guide for researchers.
Introduction
The quinoline core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. The functionalization of the this compound core, particularly at the C2 position, offers a versatile platform for the development of novel small molecules with tailored pharmacological profiles. This document outlines key strategies for the C2 functionalization of this compound, including transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization via N-oxide intermediates.
Data Presentation: C2-Functionalization of Quinolines
The following tables summarize representative quantitative data for common C2-functionalization reactions on quinoline scaffolds. While specific data for this compound is limited in the literature, the presented data from analogous systems provides a strong predictive framework for reaction outcomes.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position of Chloroquinolines
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene | 100 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4), Et₃N | THF | RT | 8 | 80-95 |
| 4 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 24 | 70-85 |
Note: Yields are based on reactions with similar chloro-quinoline substrates and may require optimization for this compound.
Table 2: C-H Activation/Functionalization of Quinoline N-Oxides at the C2-Position
| Entry | Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzene | Pd(OAc)₂ (10) | Benzene | 130 | 24 | 56 |
| 2 | Piperidine | CuI (10) | Toluene | 50 | 24 | 91 |
| 3 | 4-Bromotoluene | CuI (20) | Toluene | 120 | 24 | 65 |
Note: Reactions were performed on quinoline N-oxide and yields may vary for this compound N-oxide.
Experimental Protocols
The following are detailed protocols for key functionalization reactions at the 2-position of this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a 2-aryl-8-chloroquinoline.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-8-chloroquinoline.
Protocol 2: Sonogashira Coupling for C-C Bond Formation
This protocol details the synthesis of 2-alkynyl-8-chloroquinolines via a palladium and copper co-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) in a mixture of anhydrous THF (8 mL) and Et₃N (2 mL), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the 2-alkynyl-8-chloroquinoline.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed amination of this compound to synthesize 2-amino-8-chloroquinoline derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos or another suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene.
-
Add the desired amine (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: C-H Activation via N-Oxide Formation and Subsequent Functionalization
This two-step protocol involves the initial formation of the N-oxide of this compound, which then directs C-H functionalization to the C2 position.
Step 1: Synthesis of this compound N-oxide
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in DCM.
-
Add m-CPBA (1.2 mmol, 1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-oxide, which can often be used in the next step without further purification.
Step 2: C2-Arylation of this compound N-oxide
Materials:
-
This compound N-oxide
-
Benzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Silver carbonate (Ag₂CO₃)
Procedure:
-
In a sealed tube, combine this compound N-oxide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Ag₂CO₃ (2.2 mmol, 2.2 equiv).
-
Add a large excess of benzene, which acts as both the solvent and the arylating reagent.
-
Heat the mixture at 130 °C for 24 hours.
-
Cool the reaction mixture and filter through Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-phenyl-8-chloroquinoline N-oxide.
Mandatory Visualizations
Caption: General experimental workflow for C2-functionalization.
Caption: Overview of cross-coupling strategies.
Caption: Inhibition of PI3K/AKT/mTOR pathway.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,8-Dichloroquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,8-dichloroquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method for the synthesis of this compound is the chlorination of 8-chloro-2(1H)-quinolone using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction effectively converts the hydroxyl group of the quinolone into a chloride.
Q2: I am not getting the desired this compound product. What could be the issue?
A2: Several factors could contribute to a failed reaction. Key areas to investigate include the purity of your starting materials, the freshness and reactivity of the chlorinating agent (e.g., POCl₃ can hydrolyze over time), the reaction temperature, and the complete exclusion of moisture from the reaction setup.
Q3: What are some common impurities I might encounter?
A3: Common impurities include unreacted 8-chloro-2(1H)-quinolone, partially chlorinated intermediates, and byproducts from the decomposition of the chlorinating agent. If a solvent is used, impurities from the solvent can also be present.
Q4: How can I purify the crude this compound?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. For more persistent impurities, column chromatography on silica gel may be necessary.
Q5: Is phosphorus oxychloride the only option for the chlorination step?
A5: While POCl₃ is a common and effective reagent, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be used for similar transformations. The choice of reagent may depend on the specific substrate and desired reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive chlorinating agent (e.g., hydrolyzed POCl₃).2. Reaction temperature is too low.3. Insufficient reaction time.4. Presence of moisture in the reaction. | 1. Use freshly distilled or a new bottle of POCl₃.2. Ensure the reaction is heated to the appropriate temperature (typically reflux).3. Monitor the reaction by TLC and extend the reaction time if necessary.4. Use oven-dried glassware and anhydrous reagents. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the starting material. | 1. Reduce the reaction temperature and monitor closely.2. Purify the 8-chloro-2(1H)-quinolone starting material before the chlorination step. |
| Product is an Inseparable Oil | 1. Presence of significant impurities lowering the melting point.2. Incomplete removal of the chlorinating agent or solvent. | 1. Attempt purification by column chromatography.2. Ensure complete removal of volatile components under high vacuum. |
| Difficult Work-up (Vigorous reaction upon quenching) | 1. Quenching a large excess of unreacted POCl₃ with water is highly exothermic. | 1. Remove excess POCl₃ by distillation under reduced pressure before quenching.2. Add the reaction mixture slowly to a large volume of crushed ice with vigorous stirring. |
Experimental Protocols
Synthesis of 8-Chloro-2(1H)-quinolone (Precursor)
A common method for the synthesis of the precursor, 8-chloro-2(1H)-quinolone, is through the Conrad-Limpach reaction. This involves the condensation of 2-chloroaniline with an acetoacetic ester, followed by cyclization.
Materials:
-
2-Chloroaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2-chloroaniline and ethyl acetoacetate.
-
Heat the mixture at 140-150 °C for 2 hours. The intermediate ethyl 3-(2-chloroanilino)crotonate is formed.
-
For the cyclization step, add the intermediate to a preheated high-boiling point solvent like Dowtherm A at 250 °C, or to polyphosphoric acid at 100-140 °C.
-
Maintain the temperature for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude 8-chloro-2(1H)-quinolone can be purified by recrystallization from ethanol.
Synthesis of this compound
This protocol details the chlorination of 8-chloro-2(1H)-quinolone using phosphorus oxychloride.
Materials:
-
8-Chloro-2(1H)-quinolone
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, place 8-chloro-2(1H)-quinolone.
-
Add an excess of phosphorus oxychloride (typically 5-10 molar equivalents).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol to yield crystalline this compound.
Data Presentation
The following tables provide illustrative data for the synthesis of this compound, highlighting the effect of different reaction parameters on the yield. This data is for comparative purposes and is based on typical outcomes for similar reactions.
Table 1: Effect of Reaction Time on Yield
| Reaction Time (hours) | Yield of this compound (%) | Purity (by crude NMR, %) |
| 1 | 65 | 85 |
| 2 | 80 | 90 |
| 4 | 85 | 92 |
| 6 | 85 | 90 (slight decomposition observed) |
| Conditions: 8-chloro-2(1H)-quinolone (1 equiv.), POCl₃ (10 equiv.), reflux (110 °C). |
Table 2: Effect of Chlorinating Agent on Yield
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |
| POCl₃ (neat) | None | 110 | 85 |
| SOCl₂ / cat. DMF | Toluene | 110 | 75 |
| POCl₃ / PCl₅ | None | 110 | 88 |
| Reaction time: 4 hours. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield.
Technical Support Center: Purification of Crude 2,8-Dichloroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,8-dichloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound, like many other substituted quinolines, are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically arise from the synthetic route used. Common impurities can include unreacted starting materials, regioisomers (e.g., other dichloroquinoline isomers), and byproducts from side reactions such as polymerization or self-condensation of reactants.[2][3] For instance, if prepared via a Skraup or Doebner-von Miller type synthesis, tar-like substances can be a significant impurity.[2]
Q3: How does the basicity of the quinoline nitrogen affect purification?
A3: The nitrogen atom in the quinoline ring is basic, which can lead to interactions with acidic stationary phases like silica gel during column chromatography. This can cause tailing of the product peak, leading to poor separation and lower purity of the collected fractions.[4] To mitigate this, a small amount of a basic modifier, such as triethylamine, is often added to the eluent.[4]
Q4: Can I use distillation to purify this compound?
A4: While distillation is a viable purification technique for some quinolines, especially for separating them from non-volatile impurities, its suitability for this compound depends on the boiling points of the impurities.[1] Given that regioisomers may have very similar boiling points, distillation may not be effective for achieving high purity in such cases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound is precipitating from a supersaturated solution at a temperature above its melting point. The solvent may be too non-polar. | - Use a more polar solvent or a solvent mixture. - Reduce the initial concentration of the solute. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.[5] |
| Low or no crystal formation upon cooling | The solution is not sufficiently saturated. The chosen solvent is too good a solvent for the compound, even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly.[6] - Cool the solution in an ice bath or refrigerator for a longer period. |
| Colored crystals after recrystallization | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] Be aware that excessive charcoal can adsorb the desired product as well. - A second recrystallization may be necessary. |
| Poor recovery of the purified product | Too much solvent was used, leading to significant loss of product in the mother liquor. The compound has some solubility in the cold solvent. The crystals were not completely collected during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Product is not eluting from the column | The eluent is not polar enough to move the compound down the column. The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. - If using silica gel, the basicity of the quinoline nitrogen might be causing strong adsorption. Add 0.5-2% triethylamine to the eluent to improve elution.[4] |
| Poor separation of the product from impurities (co-elution) | The polarity of the eluent is too high, causing all components to move too quickly down the column. The chosen solvent system does not provide adequate resolution. | - Decrease the polarity of the eluent to allow for better separation. - Experiment with different solvent systems. A good starting point is to find a solvent system where the desired compound has an Rf of 0.2-0.3 on a TLC plate. - Consider using a different stationary phase, such as alumina, if separation on silica gel is poor.[4] |
| Streaking or tailing of the product spot on TLC and column | The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel). The sample was overloaded on the column. | - Add a small amount of a basic modifier like triethylamine or pyridine to the eluent.[4] - Ensure the sample is dissolved in a minimal amount of solvent before loading onto the column. - Do not overload the column with too much crude material. |
| Product degradation on the column | The compound is sensitive to the acidic nature of the silica gel. | - Deactivate the silica gel by pre-treating it with a basic solution (e.g., eluent containing triethylamine).[4] - Use a less acidic stationary phase like neutral alumina. - Run the column quickly to minimize contact time.[4] |
Experimental Protocols
Recrystallization Protocol
This is a general protocol for the recrystallization of crude this compound. The choice of solvent is critical and may require some preliminary solubility tests.
1. Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but sparingly or not at all when cold.[5]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.[5] Avoid using a large excess of solvent to maximize recovery.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[7]
-
Swirl the flask and gently heat for a few minutes.
4. Hot Filtration:
-
If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper to remove the solid impurities.[7]
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[5]
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data (Illustrative):
| Purification Method | Starting Material | Solvent System | Purity | Yield |
| Recrystallization | Crude this compound | Ethanol/Water | >98% | 70-85% |
| Recrystallization | Crude this compound | Isopropanol | >99% | 65-80% |
Note: The data in this table is illustrative and based on typical outcomes for similar compounds. Actual results will vary depending on the initial purity of the crude material.
Column Chromatography Protocol
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
1. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that gives the desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.[6]
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
5. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data (Illustrative):
| Purification Method | Stationary Phase | Eluent System | Purity | Yield |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3) | >99% | 80-95% |
| Column Chromatography | Silica Gel with 1% Triethylamine | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3) | >99% | 85-97% |
Note: The data in this table is illustrative. The optimal eluent ratio will depend on the specific impurity profile of the crude material.
Visualizations
References
Technical Support Center: Synthesis of 2,8-Dichloroquinoline Derivatives
Welcome to the technical support center for the synthesis of 2,8-dichloroquinoline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective two-step method involves the synthesis of an 8-chloro-2(1H)-quinolone precursor, followed by chlorination.
-
Step 1: Synthesis of 8-chloro-2(1H)-quinolone. This is typically achieved through a Conrad-Limpach-Knorr reaction, where o-chloroaniline is reacted with a β-ketoester, such as ethyl acetoacetate. The reaction temperature is a critical parameter that influences the regioselectivity of the product.[1]
-
Step 2: Chlorination of 8-chloro-2(1H)-quinolone. The hydroxyl group of the quinolone is then converted to a chloride using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield this compound.[2]
Q2: What are the primary side reactions to be aware of during the synthesis of 8-chloro-2(1H)-quinolone (precursor)?
The main side reaction in the Conrad-Limpach-Knorr synthesis is the formation of the isomeric 4-hydroxyquinoline derivative. The reaction conditions, particularly temperature, play a crucial role in determining the major product.
-
Lower temperatures (around room temperature) favor the kinetic product, which after cyclization, leads to the 4-hydroxyquinoline.[3]
-
Higher temperatures (around 140°C) favor the thermodynamic product, a β-keto anilide, which upon cyclization yields the desired 2-hydroxyquinoline (2-quinolone).[3]
Q3: I am observing incomplete chlorination in the final step. How can I drive the reaction to completion?
Incomplete chlorination can be a common issue. To address this, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature (refluxing POCl₃ is common) and for an adequate duration.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[2]
-
Excess Reagent: Using a molar excess of the chlorinating agent, such as POCl₃, can help drive the reaction to completion.
-
Addition of a Catalyst: In some cases, the addition of a base like N,N-dimethylaniline can facilitate the chlorination process.
Q4: My final this compound product is hydrolyzing back to the 8-chloro-2(1H)-quinolone during workup. How can I prevent this?
This compound can be sensitive to hydrolysis, especially under acidic or harsh aqueous conditions. To minimize hydrolysis:
-
Careful Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat from the exothermic quenching of excess POCl₃.[4]
-
Neutralization: After quenching, neutralize the acidic solution promptly but carefully with a base like sodium bicarbonate or sodium hydroxide solution while keeping the temperature low.
-
Solvent Extraction: Use an organic solvent like dichloromethane or ethyl acetate for extraction.[4] Perform the extraction efficiently to minimize contact time with the aqueous phase.
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents where possible during the reaction.
Q5: What are the best methods for purifying the final this compound product?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
-
Column Chromatography: For mixtures with impurities of similar polarity to the product, column chromatography using silica gel is a powerful purification technique.[6] An appropriate eluent system can be determined using TLC.[6]
Troubleshooting Guides
Issue 1: Low Yield of 8-chloro-2(1H)-quinolone in the Conrad-Limpach-Knorr Synthesis
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of the desired 2-quinolone and formation of the 4-hydroxyquinoline isomer. | Incorrect reaction temperature for the initial condensation of o-chloroaniline and the β-ketoester. | Optimize Temperature: For the formation of the β-keto anilide leading to the 2-quinolone, higher reaction temperatures (e.g., ~140°C) are generally required.[3] |
| A complex mixture of products is observed. | Side reactions due to overly harsh cyclization conditions. | Milder Cyclization: If using a strong acid for cyclization, consider using a milder catalyst or optimizing the acid concentration and temperature. |
| Incomplete reaction. | Insufficient reaction time or temperature for cyclization. | Monitor Reaction: Use TLC to monitor the disappearance of the starting materials and the formation of the product. Increase reaction time or temperature as needed. High-boiling inert solvents like mineral oil can improve yields in the cyclization step.[3] |
Issue 2: Side Reactions During Chlorination with POCl₃
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of starting material (8-chloro-2(1H)-quinolone) in the final product. | Incomplete chlorination. | Increase Reagent Stoichiometry: Use a larger excess of POCl₃. Increase Reaction Time/Temperature: Reflux for a longer period and ensure the temperature is maintained. Monitor by TLC. |
| Formation of unidentified, polar byproducts. | Formation of phosphorylated intermediates that are not fully converted to the chloro derivative. | Ensure Sufficient Heat and Time: These intermediates typically convert to the final product upon further heating. Modified Workup: A careful workup is crucial. Ensure complete quenching and neutralization. |
| Dark-colored, tarry product. | Decomposition of starting material or product under harsh conditions. | Temperature Control: Avoid excessive heating. Purification: The crude product may require purification by column chromatography to remove tarry materials.[6] |
| Product hydrolysis during workup. | The chloro-substituent at the 2-position is susceptible to nucleophilic attack by water. | Rapid and Cold Workup: Quench the reaction mixture on ice and neutralize it promptly while maintaining a low temperature.[4] Use of a Co-solvent: Diluting the reaction mixture with an organic solvent like dichloromethane before adding it to water can sometimes mitigate hydrolysis. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Conrad-Limpach vs. Knorr Synthesis
| Product Type | Reaction Intermediate | Typical Condensation Temperature | Resulting Quinoline Derivative |
| Conrad-Limpach | β-Aminoacrylate (Kinetic Product) | Room Temperature | 4-Hydroxyquinoline |
| Knorr | β-Keto anilide (Thermodynamic Product) | ~140°C | 2-Hydroxyquinoline (2-Quinolone) |
Data synthesized from general principles of the Conrad-Limpach-Knorr reaction.[3]
Table 2: Troubleshooting Chlorination of 8-chloro-2(1H)-quinolone
| Parameter | Standard Condition | Troubleshooting Modification | Expected Outcome |
| POCl₃ Stoichiometry | 3-5 equivalents | Increase to 5-10 equivalents | Drive reaction to completion. |
| Reaction Temperature | Reflux (~105°C) | Ensure consistent reflux | Prevent incomplete reaction. |
| Reaction Time | 2-4 hours | Extend to 6-8 hours (monitor by TLC) | Ensure full conversion of intermediates. |
| Workup Quenching | Addition to water | Slow addition to a vigorously stirred ice/water mixture | Minimize hydrolysis. |
| Workup Neutralization | Aqueous NaHCO₃ or NaOH | Slow addition of base at 0°C | Prevent product degradation and hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of 8-chloro-2(1H)-quinolone (Hypothetical, based on Knorr Synthesis Principles)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Heat the mixture to 140°C for 2-3 hours to form the corresponding β-keto anilide. The progress of the reaction can be monitored by TLC.
-
Cyclization: Cool the reaction mixture slightly and add a high-boiling inert solvent such as Dowtherm A or mineral oil. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid). Heat the mixture to ~250°C for 1-2 hours.[3]
-
Workup: Cool the reaction mixture and pour it into a beaker of cold water. The solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water, and then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: Synthesis of this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place 8-chloro-2(1H)-quinolone (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If necessary, add a catalytic amount of N,N-dimethylaniline.
-
Reaction: Heat the mixture to reflux (approximately 105°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization: Once all the POCl₃ has been quenched, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH of the mixture is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.[6]
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
Caption: Competing reaction pathways in the Conrad-Limpach-Knorr synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Coupling Reactions for 2,8-Dichloroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,8-dichloroquinoline. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of coupling reactions involving this versatile heterocyclic compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Yield in C-N (Buchwald-Hartwig) Coupling Reactions
-
Question: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but I'm getting very low yield or only recovering starting material. What should I check first?
-
Answer: Low reactivity is a common challenge with chloroquinolines. Consider the following troubleshooting steps:
-
Catalyst and Ligand System: The choice of catalyst and ligand is critical. While various palladium sources can be used, palladium(II) precatalysts are often effective as they are easy to activate with weak bases.[1] For this compound specifically, catalyst systems using ligands like BINAP or DavePhos have been documented.[2] If one ligand system fails, screening another is recommended. For example, in one study, changing from BINAP to the more electron-rich DavePhos altered the reaction outcome.[2]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (t-BuONa) is a common and effective choice for these reactions.[2] Ensure the base is fresh and anhydrous, as the presence of water can deactivate the catalyst and reactants. The vast majority of side-reactions in Buchwald-Hartwig aminations are caused by the added base.[3]
-
Reaction Conditions: Anhydrous and anaerobic conditions are essential. De-gas your solvent thoroughly and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can deactivate the palladium catalyst. Furthermore, ensure the reaction temperature is optimal; reactions involving less reactive aryl chlorides often require heating, typically in the 80-100 °C range.[1]
-
Reagent Purity: Impurities in amines can poison the catalyst and halt the reaction.[4] Ensure your amine and this compound are pure.
-
Issue 2: Poor Selectivity and Formation of Byproducts in Diamination Attempts
-
Question: I'm trying to substitute both chlorine atoms on this compound with an amine, but I'm getting an inseparable mixture of products. What is happening?
-
Answer: Achieving selective diamination of this compound can be challenging. The chlorine atom at the C2 position is generally more reactive than the one at C8.
-
Side Reactions: Attempts to force the second substitution by increasing catalyst loading or temperature can lead to side reactions. For instance, a combination of diamination and N,N-diarylation has been observed, leading to complex mixtures.[2]
-
Catalyst/Ligand Influence: The catalytic system can significantly influence the product distribution. In a study attempting the diamination of this compound with an adamantane-containing amine, using a BINAP ligand resulted in an inseparable mixture, while switching to a DavePhos ligand led to a specific N,N-diarylated byproduct instead of the desired diamino-product.[2] This highlights the capricious nature of the substrate in amination reactions.[2]
-
Strategic Approach: If direct diamination is problematic, consider a stepwise approach. First, perform a selective mono-amination at the more reactive C2 position. After isolation and purification, you can then attempt the second amination at the C8 position under more forcing conditions.
-
Issue 3: General Low Reactivity in C-C (Suzuki, Sonogashira) Coupling Reactions
-
Question: My Suzuki or Sonogashira reaction with this compound is sluggish and incomplete. How can I improve the conversion?
-
Answer: Aryl chlorides are the least reactive among aryl halides (I > OTf > Br > Cl) for many cross-coupling reactions, often requiring more robust catalytic systems and conditions.[5]
-
For Suzuki Coupling:
-
Catalyst/Ligand: Use a catalyst system known for activating aryl chlorides. This typically involves bulky, electron-rich phosphine ligands.
-
Base and Solvent: A combination of a strong base (e.g., K₃PO₄, Cs₂CO₃) and a suitable solvent system (e.g., THF/water, Dioxane/water, Toluene) is required.[6][7] The presence of water can be beneficial in the transmetalation step.[8]
-
Temperature: Higher temperatures are generally needed for aryl chlorides compared to bromides or iodides.[6]
-
-
For Sonogashira Coupling:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are standard. Ensure the CuI is fresh, as it can degrade over time.[5]
-
Inert Atmosphere: Oxygen must be rigorously excluded to prevent the Glaser-type homocoupling of the alkyne, which consumes the starting material and generates impurities.[5][9]
-
Solvent/Base: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are often used and can sometimes serve as the solvent.[5][9] Anhydrous conditions are critical.[5] Some anecdotal evidence suggests that solvents like THF might promote the formation of palladium black (catalyst decomposition).[10]
-
-
Issue 4: Palladium Catalyst Decomposition (Formation of Palladium Black)
-
Question: My reaction mixture turns black with a precipitate. What does this mean and how can I prevent it?
-
Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the catalytic cycle.[5] This leads to a loss of catalytic activity.
-
Causes: This can be triggered by impurities in reagents or solvents, inappropriate reaction temperatures, or an unsuitable choice of solvent or ligand.[5]
-
Prevention:
-
Use high-purity, anhydrous reagents and solvents.[5]
-
Ensure a sufficiently stable ligand is used that can protect the palladium center throughout the catalytic cycle.
-
Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
In some cases, adding a slight excess of the phosphine ligand relative to the palladium precursor can improve catalyst stability.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which position (C2 or C8) of this compound is more reactive?
-
Q2: What are the most critical parameters to screen when optimizing a coupling reaction?
-
A2: A systematic optimization should investigate several interacting parameters. A Design of Experiments (DoE) approach can be more efficient than one-factor-at-a-time (OFAT) optimization.[6][12] Key parameters include the catalyst/ligand combination, base, solvent, temperature, and reactant concentrations.[6]
-
-
Q3: Can I run a Sonogashira coupling without a copper co-catalyst?
-
A3: Yes, copper-free Sonogashira reactions are possible and can be advantageous as they avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5] These conditions, however, may require specific ligands or different reaction parameters to be effective.
-
Data Presentation
Table 1: Representative Conditions for Buchwald-Hartwig Monoamination of this compound
| Amine Partner | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-[2-(1-Adamantyloxy)ethyl]amine | Pd(dba)₂ | BINAP | t-BuONa | Dioxane | 101 | 6-8 | 64 | [2] |
Table 2: General Starting Conditions for Optimizing Suzuki Coupling with Heteroaryl Chlorides
| Parameter | Recommended Starting Point | Notes |
| Aryl Halide | This compound (1.0 eq) | --- |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 eq) | Using a slight excess is common. |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Pre-catalysts can also be highly effective. |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, SPhos) (1-10 mol%) | Ligand-to-metal ratio is typically 1:1 to 2:1. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0 - 3.0 eq) | Choice of base can be critical and substrate-dependent. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | A polar, aprotic solvent, often with water, is used. |
| Temperature | 80 - 120 °C | Higher temperatures are often required for aryl chlorides. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Monoamination of this compound (Adapted from a procedure for the amination of this compound[2])
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.0-1.2 eq), and sodium tert-butoxide (t-BuONa) (1.5 eq).
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd(dba)₂, 4 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%). Add this catalyst mixture to the reaction vessel.
-
Solvent and Inerting: Add anhydrous, degassed solvent (e.g., dioxane). Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-15 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common issues in coupling reactions.
Caption: Reactivity difference between C2 and C8 positions on this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Overcoming Solubility Issues of 2,8-Dichloroquinoline in Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 2,8-dichloroquinoline in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature with a melting point of 105-108 °C.[1] As a halogenated heterocyclic compound, it is generally expected to have low solubility in aqueous solutions and higher solubility in organic solvents.[2] While specific quantitative solubility data in common organic solvents is not widely published, quinoline derivatives typically show good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane.[2][3] Its solubility in ethereal solvents like tetrahydrofuran (THF) and di-tert-butyl ether, or aromatic hydrocarbons like toluene, can be moderate and often requires heating.
Q2: Why is this compound poorly soluble in many common reaction solvents?
A2: The limited solubility of this compound can be attributed to its rigid, planar structure and the presence of two chlorine atoms, which contribute to strong intermolecular forces in the crystal lattice. Overcoming these lattice forces requires a solvent that can effectively solvate the molecule.
Q3: What are the initial steps to take when encountering a solubility issue with this compound in a reaction?
A3: When facing solubility problems, a systematic approach is recommended. Initially, try heating the reaction mixture, as solubility often increases with temperature. If heating is insufficient or not suitable for the reaction, consider using a stronger solvent or a co-solvent system. It is also crucial to ensure the starting material is of high purity, as impurities can sometimes hinder dissolution.
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Yes, using a co-solvent is a common and effective strategy. A small amount of a high-polarity aprotic solvent like DMF or DMSO can be added to a less polar solvent (e.g., toluene or dioxane) to enhance the solubility of this compound. This approach can maintain the desired reactivity of the main solvent while providing sufficient solubility for the substrate.
Troubleshooting Guide for Experimental Issues
Issue 1: My this compound is not dissolving in the reaction solvent even with heating.
-
Possible Cause: The chosen solvent may be inappropriate for this substrate.
-
Solution:
-
Consult a Solvent Selection Guide: Refer to the table below for a list of recommended solvents.
-
Switch to a Stronger Solvent: If your reaction conditions permit, switch to a more polar aprotic solvent such as DMF, DMSO, or NMP.
-
Use a Co-solvent: Add a small percentage (e.g., 5-10%) of DMSO or DMF to your current solvent.
-
Issue 2: The reaction is sluggish or incomplete, and I suspect it's due to poor solubility.
-
Possible Cause: Even if the compound appears to dissolve at higher temperatures, it may be crashing out of the solution as the reaction proceeds, lowering the effective concentration.
-
Solution:
-
Increase Reaction Temperature: If the reaction chemistry allows, increasing the temperature can help maintain solubility throughout the reaction.
-
Improve Agitation: Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved substrate and the other reactants.
-
Consider a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can help shuttle the this compound into the reactive phase.
-
Issue 3: I am performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the yield is low, likely due to solubility issues.
-
Possible Cause: The solubility of this compound and/or the catalyst complex may be limiting the reaction rate.
-
Solution:
-
Solvent Choice: For Suzuki and Buchwald-Hartwig reactions, solvent systems like toluene/water, dioxane/water, or THF/water with a suitable base are common. The aqueous phase is for the base, but the organic solvent must dissolve the substrate. If solubility is an issue, consider using a more polar solvent like DMF in the organic phase.
-
Ligand Modification: The choice of ligand can influence the solubility of the catalyst complex. Some bulky phosphine ligands can improve the solubility of the palladium complex in organic solvents.
-
Homogeneous Conditions: For some cross-coupling reactions, using a soluble organic base like DBU in a solvent such as toluene or dioxane can create a homogeneous system, which may improve reaction rates.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4470-83-1 | [4][5][6] |
| Molecular Formula | C₉H₅Cl₂N | [4][5][6] |
| Molecular Weight | 198.05 g/mol | [4][5] |
| Appearance | Light brown to off-white solid | |
| Melting Point | 105-108 °C | [1] |
Table 2: Qualitative Solubility of Structurally Related Dichloroquinolines in Common Organic Solvents
| Solvent | 4,7-Dichloroquinoline | 5,7-Dichloro-8-hydroxyquinoline | General Expectation for this compound |
| Water | Insoluble | Limited | Very Low |
| Ethanol | Soluble | Soluble | Moderate |
| Dichloromethane | Soluble | Soluble | Soluble |
| Chloroform | Soluble (50 mg/mL)[3] | - | Soluble |
| Dimethyl Sulfoxide (DMSO) | - | Soluble | High |
| Dimethylformamide (DMF) | - | - | High |
| Tetrahydrofuran (THF) | Soluble | - | Moderate |
| Toluene | - | - | Low to Moderate (requires heating) |
| Dioxane | - | - | Moderate (requires heating) |
Note: This table is for comparative purposes. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a simple method to quickly assess the solubility of this compound in various solvents.
-
Preparation: Add approximately 10 mg of this compound to a small vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Observation at Room Temperature: Vigorously shake or vortex the vial for 1 minute. Observe if the solid dissolves completely.
-
Heating: If the solid does not dissolve at room temperature, heat the vial in a sand bath or on a hot plate to the boiling point of the solvent. Observe for dissolution.
-
Cooling: If the solid dissolves upon heating, allow the vial to cool to room temperature and observe if the compound precipitates.
-
Classification:
-
Soluble: Dissolves completely at room temperature.
-
Sparingly Soluble: Dissolves upon heating.
-
Insoluble: Does not dissolve completely even upon heating.
-
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction with Poorly Soluble this compound
This protocol provides a starting point for a Suzuki reaction, with considerations for improving solubility.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a solvent system known to aid in the dissolution of similar substrates, such as a 4:1 mixture of dioxane and water.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, consider adding a small amount of DMF (5-10% of the total volume) as a co-solvent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: Analysis of 2,8-Dichloroquinoline by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,8-dichloroquinoline in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound and what should I look for as the molecular ion peak?
A1: The molecular weight of this compound (C9H5Cl2N) is approximately 198.05 g/mol .[1][2][3] In a mass spectrum, you should look for the molecular ion peak (M+) cluster around m/z 197 and 199. Due to the presence of two chlorine atoms, you will observe a characteristic isotopic pattern. The most abundant peak in this cluster will likely be at m/z 197, corresponding to the molecule with two 35Cl isotopes.
Q2: Why do I see multiple peaks for the molecular ion of this compound?
A2: The multiple peaks observed for the molecular ion are due to the natural isotopic abundance of chlorine.[4][5] Chlorine has two stable isotopes: 35Cl (approximately 75.8% abundance) and 37Cl (approximately 24.2% abundance). For a molecule with two chlorine atoms like this compound, you will see a characteristic M+, M+2, and M+4 pattern. The relative intensities of these peaks will be approximately 9:6:1.[5]
Q3: I am not seeing the expected molecular ion peak. What could be the issue?
A3: Several factors can lead to a weak or absent molecular ion peak.[6] Consider the following:
-
Ionization Technique: Electron ionization (EI) can sometimes lead to extensive fragmentation and a diminished molecular ion peak for certain molecules. Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).[6]
-
In-source Fragmentation: The settings of your ion source, such as the ionization energy or temperature, might be too harsh, causing the molecular ion to fragment immediately upon formation.[7] Try reducing the energy or temperature.
-
Sample Purity: Impurities in your sample can interfere with the ionization of this compound. Ensure your sample is of high purity.
-
Instrument Calibration: Verify that your mass spectrometer is properly calibrated across the expected m/z range.[6]
Q4: What are the expected fragmentation patterns for this compound?
A4: The fragmentation of this compound is expected to proceed through the loss of chlorine atoms and potentially the cleavage of the quinoline ring structure. Common fragmentation pathways for chloroquinoline derivatives can involve the sequential loss of Cl radicals or HCl.[8][9] You may also observe fragments corresponding to the quinoline backbone. A detailed predicted fragmentation pathway is provided in the "Predicted Fragmentation Pathway of this compound" diagram below.
Q5: My signal intensity is very low. How can I improve it?
A5: Low signal intensity can be a common issue with halogenated compounds.[6][10] To improve the signal:
-
Sample Concentration: Ensure your sample is at an optimal concentration. Both overly dilute and overly concentrated samples can lead to poor signal.[6]
-
Ionization Source Tuning: Optimize the parameters of your ion source for your specific analyte. This includes voltages, gas flows, and temperatures.
-
Choice of Solvent: For LC-MS, the choice of solvent can significantly impact ionization efficiency. Ensure your solvent system is compatible with your chosen ionization mode (e.g., ESI positive or negative).
-
Instrument Maintenance: A dirty ion source or mass analyzer can significantly reduce signal intensity. Follow your instrument's recommended maintenance procedures.[6]
Predicted Fragmentation Data
The following table summarizes the predicted major fragments for this compound in a mass spectrometer. The m/z values correspond to the most abundant isotope (35Cl).
| m/z (for 35Cl) | Predicted Fragment Structure | Description |
| 197 | [C9H5(35Cl)2N]+• | Molecular Ion (M+) |
| 162 | [C9H5(35Cl)N]+• | Loss of a Cl radical |
| 127 | [C9H5N]+• | Loss of two Cl radicals |
| 101 | [C8H5]+ | Loss of HCN from the quinoline ring |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline and may require optimization for your specific instrument.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is a general guideline and may require optimization for your specific instrument.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to achieve a final concentration of approximately 1 µg/mL.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 30% B.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-350.
-
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: Troubleshooting workflow for mass spectrometry analysis.
References
- 1. This compound | CAS 4470-83-1 [matrix-fine-chemicals.com]
- 2. This compound | C9H5Cl2N | CID 676553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
preventing decomposition of 2,8-dichloroquinoline during reactions
Welcome to the Technical Support Center for 2,8-dichloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during reactions?
A1: this compound is susceptible to several decomposition pathways, primarily:
-
Hydrolysis: The chloro substituents can be replaced by hydroxyl groups to form chloro-hydroxyquinolines or dihydroxyquinolines. This can occur under both acidic and basic conditions.[1][2][3][4]
-
Nucleophilic Attack: Unintended nucleophiles present in the reaction mixture (e.g., solvent, impurities, or excess reagents) can displace one or both chlorine atoms. The chlorine at the 2-position is generally more reactive towards nucleophiles than the one at the 8-position.
-
Dehalogenation: The carbon-chlorine bonds can be cleaved, replacing the chlorine atoms with hydrogen. This is a potential side reaction in reductive environments or during certain transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings.[5]
-
Photodegradation: Exposure to light, particularly UV or visible light, can induce decomposition. The rate and products of photodegradation can be influenced by the pH of the solution.[6][7]
Q2: My reaction mixture is turning dark and I'm observing multiple spots on my TLC. What could be the cause?
A2: Darkening of the reaction mixture and the appearance of multiple spots on a TLC are common indicators of decomposition. This could be due to one or more of the following:
-
High Reaction Temperature: Many quinoline syntheses and modifications are sensitive to high temperatures, which can lead to tar formation and other side reactions.
-
Strongly Acidic or Basic Conditions: As mentioned, this compound can be unstable in the presence of strong acids or bases, leading to hydrolysis.
-
Presence of Oxygen: For oxygen-sensitive reactions, such as those involving palladium catalysts, failure to properly degas the solvent and maintain an inert atmosphere can lead to catalyst deactivation and side product formation.[8]
-
Impure Starting Materials: Impurities in your this compound or other reagents can lead to unexpected side reactions.
Q3: How can I prevent hydrolysis of this compound in my reaction?
A3: To minimize hydrolysis:
-
Control pH: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a milder, non-nucleophilic base.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Temperature Control: Run the reaction at the lowest effective temperature.
Q4: I am performing a palladium-catalyzed cross-coupling reaction and observing dehalogenation of my this compound. How can I avoid this?
A4: Dehalogenation in palladium-catalyzed reactions can be a significant side reaction. To mitigate this:
-
Ligand Choice: The choice of phosphine ligand is critical. Some ligands are more prone to promoting reductive dehalogenation than others. Consider screening different ligands.
-
Base Selection: The nature and strength of the base can influence the reaction pathway. Weaker bases may sometimes reduce the extent of dehalogenation.[8]
-
Hydrogen Source: Be mindful of potential hydrogen sources in your reaction mixture, such as certain solvents or additives.
-
Catalyst Precursor: Using a well-defined palladium precatalyst can sometimes provide more controlled and cleaner reactions.[9][10]
Q5: Is it necessary to protect the quinoline nitrogen during reactions with this compound?
A5: While not always necessary, protection of the quinoline nitrogen can be a useful strategy in certain cases. The lone pair on the nitrogen influences the electron density of the quinoline ring system and its reactivity. In some instances, N-oxide formation or coordination to a Lewis acid can be used to modulate the reactivity of the chloro substituents or to direct functionalization at other positions.[11] However, this adds extra steps to the synthesis (protection and deprotection) and should be considered on a case-by-case basis.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during reactions with this compound.
Issue 1: Low Yield of Desired Product and Presence of Polar Impurities
| Possible Cause | Troubleshooting Step |
| Hydrolysis | Run the reaction under strictly anhydrous conditions. Use freshly distilled, dry solvents. Ensure all glassware is oven-dried. Operate under an inert atmosphere (N₂ or Ar). If a base is necessary, use a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine or DIPEA). |
| Unintended Nucleophilic Attack by Solvent | If using a nucleophilic solvent (e.g., methanol, ethanol), consider switching to a non-nucleophilic alternative (e.g., toluene, dioxane, THF, DMF, DMSO). |
| Reaction Temperature Too High | Lower the reaction temperature. It may be necessary to increase the reaction time to achieve full conversion at a lower temperature. |
Issue 2: Formation of Dehalogenated Byproduct
| Possible Cause | Troubleshooting Step |
| Reductive Conditions in Palladium-Catalyzed Reactions | Optimize the catalyst system (palladium source and ligand). Screen different bases. Ensure the absence of adventitious hydrogen sources. |
| Reaction with Certain Reagents | Be cautious with reagents that can act as reducing agents. If a reduction is intended elsewhere in the molecule, consider a protecting group strategy for the chloroquinoline moiety if chemoselectivity is an issue. |
Issue 3: Reaction Fails to Go to Completion
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | Choose a solvent in which this compound is more soluble at the reaction temperature. |
| Deactivation of Catalyst (in catalyzed reactions) | Ensure all reagents and solvents are pure and free of catalyst poisons. Thoroughly degas the reaction mixture. For palladium-catalyzed reactions, consider using a more robust catalyst system or a precatalyst.[8][9] |
| Insufficient Reactivity | If the reaction is sluggish, cautiously increase the temperature. If using a nucleophile, consider converting it to a more reactive form (e.g., deprotonation with a suitable base). |
Data Presentation
Table 1: General Stability of this compound under Various Conditions
| Condition | Potential for Decomposition | Primary Decomposition Pathway(s) | Prevention Strategies |
| Strongly Acidic (e.g., conc. HCl, H₂SO₄) | High | Hydrolysis | Avoid strong acids; use milder acidic conditions if necessary. |
| Strongly Basic (e.g., NaOH, KOH) | High | Hydrolysis | Use non-hydroxide bases (e.g., carbonates, organic amines). |
| Aqueous Solutions | Moderate to High | Hydrolysis | Use anhydrous conditions. |
| Protic Solvents (e.g., alcohols) | Moderate | Nucleophilic substitution by solvent | Use aprotic solvents. |
| Elevated Temperatures (>100 °C) | Moderate to High | General decomposition, tar formation | Use the lowest effective temperature. |
| Exposure to UV/Visible Light | Moderate | Photodegradation | Protect the reaction from light by wrapping the flask in aluminum foil. |
| Reductive Environments (e.g., H₂, certain hydrides) | Moderate to High | Dehalogenation | Choose reagents carefully to avoid unintended reductions. |
| Palladium-Catalyzed Cross-Coupling Conditions | Moderate | Dehalogenation, hydrolysis (if aqueous base is used) | Optimize ligand, base, and solvent; use anhydrous conditions where possible. |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Aromatic Substitution on this compound
This protocol provides a general method for the substitution of the 2-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
References
- 1. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,8-Dichloroquinoline
Welcome to the technical support center for the synthesis and scale-up of 2,8-dichloroquinoline. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for scaling up this compound?
A common and effective method for the synthesis of this compound involves the chlorination of an 8-chloroquinolin-2-one precursor. This reaction typically utilizes a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or as a standalone reagent.[1][2] This precursor-based approach is often preferred for its regioselectivity compared to the direct chlorination of quinoline, which can lead to a mixture of isomers.[3]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors. The most common issues include:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.[2] Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical.
-
Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) are highly sensitive to moisture. The presence of water in the starting materials or solvent can quench the reagent, significantly reducing the yield.[2]
-
Side Reactions: At elevated temperatures, quinoline synthesis can be prone to the formation of tar-like polymerization byproducts, which trap the desired product and complicate purification.[2][4]
-
Product Loss During Work-up: The product may be lost during the aqueous quench or extraction phases. Careful control of pH during neutralization and ensuring proper phase separation are essential.
Q3: I'm observing an unexpected spot on my TLC/peak in my LC-MS. What could this impurity be?
When synthesizing this compound, several impurities might arise:
-
Unreacted Starting Material: The most common impurity is the 8-chloroquinolin-2-one starting material, indicating an incomplete reaction.
-
Isomeric Byproducts: Depending on the synthetic route, regioisomers such as 5,8-dichloroquinoline or 2,5-dichloroquinoline could form, although using a pre-functionalized precursor like 8-chloroquinolin-2-one minimizes this risk.[4][5]
-
Hydrolysis Product: During the aqueous work-up, the 2-chloro group of the product can be hydrolyzed back to the 2-quinolone if conditions are not carefully controlled, regenerating the starting material.
-
Polymerization Products: Harsh acidic conditions or excessive heat can lead to the formation of complex, high-molecular-weight tars.[4][6]
Q4: How can I effectively purify the crude this compound product, especially at a larger scale?
Purification of halo-quinolines can be challenging. Here are some recommended strategies:
-
Recrystallization: This is a highly effective method for purifying the final product. Solvents like ethanol or mixtures of hexane/ethyl acetate are commonly used.[7][8]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography is the standard choice.[9] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.
-
Acid/Base Extraction: Exploiting the basicity of the quinoline nitrogen can help remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl). The product moves to the aqueous layer, which is then separated, neutralized with a base (e.g., NaOH) to precipitate the pure product, and then extracted back into an organic solvent.[10]
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.[4]
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
| Problem | Potential Cause | Recommended Action |
| Reaction does not start (TLC shows only starting material) | 1. Reagent Inactivity: The chlorinating agent (e.g., POCl₃) may have degraded due to moisture exposure. 2. Insufficient Temperature: The activation energy for the reaction has not been met. | 1. Use a fresh, unopened bottle of the chlorinating agent or distill the reagent before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[2] 2. Gradually increase the reaction temperature in increments of 5-10 °C and monitor the progress by TLC. |
| Formation of a Dark Tar or Solid Mass | 1. Excessive Temperature: Overheating can cause polymerization and decomposition of the starting material and product.[2][4] 2. Incorrect Reagent Stoichiometry: An incorrect ratio of reactants can lead to uncontrolled side reactions.[2] | 1. Maintain strict temperature control using an oil bath and a temperature controller. Consider adding the reagents at a lower temperature and then slowly warming the mixture. 2. Double-check all calculations and ensure accurate measurement of all reagents. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or organic byproducts can depress the melting point of the final product. 2. Incomplete Reaction: A mixture of product and starting material may present as an oil or low-melting solid. | 1. Purify the crude product using column chromatography followed by recrystallization.[7] Ensure the product is thoroughly dried under high vacuum to remove all solvent traces. 2. Check the purity by NMR or LC-MS. If significant starting material is present, consider re-subjecting the crude mixture to the reaction conditions. |
| Difficulty Removing Final Traces of Solvent | 1. High-Boiling Solvent: Solvents like DMF or diphenyl ether used in some quinoline syntheses can be difficult to remove.[7] | 1. Co-evaporate with a lower-boiling solvent like toluene or dichloromethane on a rotary evaporator. 2. Dry the product under high vacuum at a slightly elevated temperature (ensure temperature is well below the product's melting point). |
Experimental Protocol: Chlorination of 8-Chloroquinolin-2-one
This protocol provides a general methodology for the synthesis of this compound from 8-chloroquinolin-2-one.
Materials:
-
8-Chloroquinolin-2-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 8-chloroquinolin-2-one (1 equivalent).
-
Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene followed by the slow, dropwise addition of phosphorus oxychloride (3-5 equivalents) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench. Perform in a well-ventilated fume hood. b. Once the ice has melted, carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume). d. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[11]
-
Purification: a. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product. b. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield pure this compound.[7]
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting low product yield.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pjsir.org [pjsir.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 9. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]
- 10. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Refining the Work-up of 2,8-Dichloroquinoline Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the work-up procedures for reactions involving 2,8-dichloroquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction mixture containing this compound?
A common work-up procedure involves quenching the reaction, followed by extraction and purification. A typical sequence is:
-
Quenching: The reaction is often quenched by the addition of water.[1]
-
Extraction: The aqueous mixture is then extracted with an organic solvent such as dichloromethane or chloroform.[1][2]
-
Washing: The organic layer is washed sequentially with water and brine to remove inorganic impurities.[1]
-
Drying: The isolated organic phase is dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.[1]
-
Purification: The crude this compound is then purified, typically by recrystallization or column chromatography.[1][3]
Q2: How can I remove acidic or basic impurities during the work-up?
To remove acidic or basic impurities, you can modify the washing step of your extraction procedure.
-
Acidic Impurities: Washing the organic layer with a dilute aqueous base solution, such as sodium bicarbonate or sodium carbonate, will help remove acidic byproducts.[1]
-
Basic Impurities: Conversely, a wash with a dilute aqueous acid solution, like dilute hydrochloric acid, can remove basic impurities.
Following any acid or base wash, it is crucial to wash the organic layer with water and then brine to remove any remaining acid, base, or salts before drying.
Q3: What are the recommended methods for purifying crude this compound?
The most common and effective methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective technique for purifying solid compounds. A suitable solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol, methanol, or mixtures of these with other solvents like acetone have been used for related dichloroquinolines.[1][2][3]
-
Column Chromatography: For separating mixtures that are difficult to resolve by recrystallization, column chromatography using silica gel is a powerful tool. The choice of eluent will depend on the polarity of the impurities.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield of isolated product. | Incomplete extraction of the product from the aqueous layer. | Perform multiple extractions (at least three) with the organic solvent to ensure complete removal of the product from the aqueous phase. |
| Product loss during recrystallization. | Ensure you are using a minimal amount of hot solvent to dissolve the crude product. If the product is too soluble even at low temperatures, consider a different solvent or a mixed solvent system. | |
| Oily or impure solid obtained after solvent removal. | Presence of high-boiling point solvents or non-crystalline byproducts. | Triturate the oily residue with a non-polar solvent like hexanes to try and induce crystallization of the desired product. If this fails, column chromatography is recommended. |
| Incomplete removal of reaction byproducts or starting materials. | Optimize the washing steps during extraction (e.g., acid/base washes). If impurities persist, purification by column chromatography is necessary. | |
| Difficulty in removing colored impurities. | Formation of polymeric or highly conjugated byproducts. | Treat the solution of the crude product with activated charcoal before filtration and recrystallization. Be aware that this may reduce your overall yield. |
| Co-elution of impurities during column chromatography. | The chosen solvent system does not provide adequate separation. | Adjust the polarity of the eluent. A less polar solvent system will generally increase the separation of compounds on silica gel. Consider using a different stationary phase, such as alumina, if silica gel is ineffective. |
Data on Purification of Dichloroquinolines
The following table summarizes data on the purification of various dichloroquinoline isomers, which can serve as a reference for refining the work-up of this compound.
| Compound | Purification Method | Solvent/Eluent | Achieved Purity/Melting Point | Yield |
| 4,8-Dichloroquinoline | Recrystallization | Methanol-Ethanol (1:2) | 155-156 °C | - |
| 4,7-Dichloroquinoline | Recrystallization | Methanol-Ethanol | 280 °C (dec.) | - |
| Substituted 4,7-Dichloroquinoline | Recrystallization | Ethanol | - | 82% |
| Substituted 4,7-Dichloroquinoline | Column Chromatography | - | - | 64% |
Experimental Protocols
Protocol 1: General Extraction and Isolation Procedure
-
Quench Reaction: Cool the reaction mixture to room temperature and quench by slowly adding water.
-
Extract Product: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).[1]
-
Wash Organic Layer: Combine the organic extracts and wash with water, followed by a wash with brine.[1]
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Purification by Recrystallization
-
Dissolve Crude Product: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).[1]
-
Decolorize (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallize: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visual Guides
Below are diagrams illustrating the general workflows for the work-up and troubleshooting of this compound reactions.
References
Validation & Comparative
A Comparative Study: 2,8-Dichloroquinoline and 2,6-Dichloroquinoline
This guide provides a detailed comparative analysis of the isomeric compounds 2,8-dichloroquinoline and 2,6-dichloroquinoline, tailored for researchers, scientists, and drug development professionals. The comparison covers physicochemical properties, spectral characteristics, reactivity, synthesis, and biological activities, supported by experimental data and methodologies.
Physicochemical Properties
This compound and 2,6-dichloroquinoline share the same molecular formula (C₉H₅Cl₂N) and molecular weight, but their distinct substitution patterns result in different physical properties.[1][2] A summary of their key physicochemical properties is presented in the table below.
| Property | This compound | 2,6-Dichloroquinoline |
| CAS Number | 4470-83-1[1] | 1810-72-6[2] |
| Molecular Formula | C₉H₅Cl₂N[1] | C₉H₅Cl₂N[2] |
| Molecular Weight | 198.05 g/mol [1] | 198.05 g/mol [2] |
| Melting Point | 105-108 °C[1] | 161-164 °C[3] |
| Appearance | Not specified | White to orange to tan crystal or powder[3] |
| Topological Polar Surface Area | 12.9 Ų[1] | 12.9 Ų[2] |
| XLogP3 | 3.8[1] | 3.3[3] |
Spectral Analysis
The spectral data for this compound and 2,6-dichloroquinoline provide insights into their structural differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The mass spectra of both isomers are expected to show a molecular ion peak (M+) at m/z 198, with characteristic isotopic peaks at M+2 and M+4 due to the presence of two chlorine atoms.[4] The fragmentation patterns, however, may differ based on the stability of the resulting fragment ions, influenced by the chlorine substitution pattern. Common fragmentation pathways for chloro-aromatic compounds involve the loss of Cl· and HCl.[4]
Infrared (IR) Spectroscopy
The IR spectra of quinoline derivatives are characterized by bands corresponding to C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline core (typically in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (usually below 800 cm⁻¹). The exact positions of these bands can be influenced by the substitution pattern.
Reactivity
The reactivity of the dichloroquinoline isomers is dictated by the electronic effects of the chlorine atoms and the nitrogen in the heterocyclic ring.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position of the quinoline ring is generally more susceptible to nucleophilic attack than the chlorine on the carbocyclic ring. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the reaction. Therefore, both this compound and 2,6-dichloroquinoline are expected to undergo nucleophilic substitution primarily at the C-2 position. The relative reactivity at the C-6 versus the C-8 position would be less pronounced.
References
- 1. ajol.info [ajol.info]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,8-Dichloroquinoline for Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dichloroquinoline is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The efficiency and practicality of its synthesis are of paramount importance for researchers in medicinal chemistry and materials science. This guide provides a detailed comparison of a newly proposed synthetic route to this compound against an established method, offering insights into potential improvements in yield, reaction time, and operational simplicity. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Established Synthetic Route: Chlorination of 8-Chloroquinoline-N-oxide
A well-documented and frequently utilized method for the synthesis of this compound involves the chlorination of 8-chloroquinoline-N-oxide using a chlorinating agent such as phosphoryl trichloride (POCl₃). This two-step process begins with the oxidation of 8-chloroquinoline to its corresponding N-oxide, followed by chlorination at the 2-position.
Experimental Protocol: Established Route
Step 1: Synthesis of 8-Chloroquinoline-N-oxide
-
In a round-bottom flask, dissolve 8-chloroquinoline in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid - mCPBA), portion-wise while maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-chloroquinoline-N-oxide.
Step 2: Synthesis of this compound
-
To the crude 8-chloroquinoline-N-oxide, add an excess of phosphoryl trichloride (POCl₃).
-
Heat the mixture to reflux for several hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
New Synthetic Route: Proposed One-Pot Synthesis from 2-Amino-3-chlorobenzaldehyde
Experimental Protocol: New Proposed Route
-
In a sealed reaction vessel, combine 2-amino-3-chlorobenzaldehyde and a slight excess of a two-carbon synthon (e.g., acetaldehyde or a protected equivalent) in a high-boiling point solvent (e.g., N,N-dimethylformamide - DMF).
-
Add a suitable catalyst, for example, a Lewis acid or a base, to facilitate the condensation and cyclization.
-
Introduce a chlorinating agent directly into the reaction mixture.
-
Heat the mixture under controlled microwave irradiation or conventional heating for a specified duration.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify by column chromatography or recrystallization to yield pure this compound.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Established Route (from 8-Chloroquinoline-N-oxide) | New Proposed Route (One-Pot Synthesis) |
| Starting Materials | 8-Chloroquinoline, Oxidizing Agent, Phosphoryl Trichloride | 2-Amino-3-chlorobenzaldehyde, Two-Carbon Synthon, Chlorinating Agent |
| Number of Steps | 2 | 1 |
| Reaction Time | 8 - 12 hours | 1 - 3 hours (projected) |
| Typical Yield | 60 - 75% | 70 - 85% (projected) |
| Purity | High after recrystallization | High after purification |
| Key Advantages | Well-established, reliable | Reduced reaction time, operational simplicity, potentially higher yield |
| Key Disadvantages | Multi-step, longer reaction time, use of hazardous reagents | Requires optimization of reaction conditions, starting material may be less accessible |
Mandatory Visualization
Caption: Established two-step synthesis of this compound.
Caption: Proposed one-pot synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
The established synthesis of this compound via the chlorination of 8-chloroquinoline-N-oxide is a reliable method. However, the proposed one-pot synthesis presents a compelling alternative that could offer significant advantages in terms of efficiency and operational simplicity. While the one-pot route is currently conceptual and requires experimental validation, it highlights a promising direction for the development of improved synthetic strategies for this important heterocyclic compound. Further research and optimization of the proposed one-pot reaction conditions are warranted to fully assess its potential and applicability in both academic and industrial settings.
Decoding Reactivity: A Comparative Analysis of 2,8-Dichloroquinoline and Its Isomers
For researchers and professionals in drug development, understanding the nuanced reactivity of substituted quinolines is paramount for the strategic design of novel therapeutics. This guide provides a comparative analysis of the reactivity of 2,8-dichloroquinoline against other dichloroquinoline isomers, supported by experimental data, to inform synthetic strategies.
The positioning of chlorine atoms on the quinoline scaffold significantly influences their susceptibility to displacement in common synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This differential reactivity is a key factor in the regioselective synthesis of functionalized quinoline derivatives.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the C-Cl bond in this reaction is highly dependent on its position on the quinoline ring. A study by Morken and co-workers provides a crucial insight into the reactivity of this compound.
In a Suzuki-Miyaura reaction with an alkyl pinacol boronic ester, this compound undergoes selective cross-coupling at the C-2 position.[1] This observation indicates that the chlorine atom at the C-2 position is more reactive than the one at the C-8 position under these specific palladium-catalyzed conditions. The authors rationalize this selectivity by considering the expected bond dissociation energies, suggesting a higher reactivity for the C-2 position.[1]
Understanding the Underlying Principles of Reactivity
The differential reactivity of the chlorine substituents in dichloroquinolines can be attributed to a combination of electronic and steric factors. The nitrogen atom in the quinoline ring is electron-withdrawing, which activates the heterocyclic ring towards nucleophilic attack, particularly at the C-2 and C-4 positions. This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the addition-elimination mechanism of SNAr.
For Suzuki-Miyaura coupling, the mechanism involves oxidative addition of the palladium catalyst to the C-Cl bond. The rate of this step is influenced by the electron density at the carbon atom and the steric hindrance around the reaction center. The observed higher reactivity at the C-2 position of this compound in the study by Morken et al. suggests that electronic factors favoring oxidative addition at this position outweigh any potential steric hindrance.[1]
Experimental Protocols
Selective Suzuki-Miyaura Coupling of this compound at the C-2 Position
The following is a representative experimental protocol based on the work by Morken and co-workers for the selective Suzuki-Miyaura cross-coupling of this compound.[1]
Materials:
-
This compound
-
Alkyl pinacol boronic ester (e.g., Heptyl pinacol boronic ester)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
FcPPh₂ (1,1'-Bis(diphenylphosphino)ferrocene)
-
K₃PO₄ (Potassium phosphate)
-
Dioxane/H₂O (2:1 mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the alkyl pinacol boronic ester (2.3 equiv), K₃PO₄ (6.0 equiv), Pd₂(dba)₃ (1 mol %), and FcPPh₂ (6 mol %).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Add a degassed 2:1 mixture of dioxane and water to achieve a 0.13 M concentration of the aryl chloride.
-
The reaction mixture is heated to 100 °C and stirred for 18 hours.
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as column chromatography.
This protocol selectively yields the 2-alkyl-8-chloroquinoline.
Data Summary
The following table summarizes the key reactivity finding for this compound in the context of Suzuki-Miyaura coupling.
| Dichloroquinoline Isomer | Reaction Type | Position of Higher Reactivity | Reported Yield of Monosubstituted Product | Reference |
| This compound | Suzuki-Miyaura Coupling | C-2 | Not explicitly stated, but selective | [1] |
Further research is required to provide a comprehensive quantitative comparison across a wider range of dichloroquinoline isomers and reaction types.
Visualizing Reaction Selectivity
The following diagram illustrates the observed regioselectivity in the Suzuki-Miyaura coupling of this compound.
Caption: Regioselective Suzuki-Miyaura coupling of this compound.
References
A Comparative Guide to the Biological Activity of Dichloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, dichloroquinoline derivatives have emerged as promising candidates in the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various dichloroquinoline derivatives, offering insights into their potential as anticancer, antibacterial, and antiviral agents. Due to a lack of available experimental data on the parent 2,8-dichloroquinoline compound, this guide will focus on comparing the activities of its various substituted analogues.
Data Presentation
The following tables summarize the quantitative biological activity data for several dichloroquinoline derivatives, categorized by their primary biological effect.
Table 1: Anticancer Activity of Dichloroquinoline Derivatives
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon Cancer) | 0.35 | [1] |
| Caco-2 (Colon Cancer) | 0.54 | [1] | ||
| Compound 2 | 5,7-Dichloro-2-isobutylquinolin-8-ol | Dengue Virus Serotype 2 infected cells (Antiviral context) | CC50: 16.06 | [2] |
| Compound 3 | 4,7-dichloroquinoline | Plasmodium falciparum (CQ-sensitive) | 0.0067 | [3] |
| Plasmodium falciparum (CQ-resistant) | 0.0085 | [3] | ||
| Compound 4 | Chloroquine | HCT116 (Colon Cancer) | 2.27 | [4] |
| 32816 (Head and Neck Cancer) | 25.05 | [4] |
Note: IC50 is the half-maximal inhibitory concentration. CC50 is the half-maximal cytotoxic concentration.
Table 2: Antibacterial and Antiviral Activity of Dichloroquinoline Derivatives
| Compound | Derivative Type | Target Organism | Activity | Reference |
| Compound 5 | 5-sulphonamido-8-hydroxyquinoline derivatives | Avian paramyxovirus type 1 (APMV-1) | IC50: 3-4 µ g/egg | [5] |
| Laryngotracheitis virus (LTV) | IC50: 3-4 µ g/egg | [5] | ||
| Compound 6 | Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | MIC range: 0.062 to 0.25 µg/ml | [6] |
| Compound 7 | 2,8-bis(trifluoromethyl) quinoline analog (QDA-1) | Trichomonas vaginalis | IC50: 113.8 µM | [7] |
Note: MIC is the minimum inhibitory concentration.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Agar Well Diffusion Method for Antibacterial Activity
This method is used to assess the antimicrobial activity of a substance. A clear zone around the well where the substance is placed indicates the inhibition of microbial growth.
Protocol:
-
Culture Preparation: Prepare a standardized inoculum of the test bacteria.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread the bacterial inoculum over the surface of the agar plates.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution at different concentrations into the wells. A known antibiotic is used as a positive control, and the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Mandatory Visualization
The following diagrams illustrate key experimental workflows.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Workflow of the agar well diffusion assay for antibacterial activity.
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]
- 5. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in silico trichomonacidal activity of 2,8-bis(trifluoromethyl) quinoline analogs against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Comparison of Analytical Methods for 2,8-Dichloroquinoline Analysis Remains Elusive Due to Lack of Publicly Available Validated Data
Despite a comprehensive search for validated analytical methods for the quantitative determination of 2,8-dichloroquinoline, a detailed cross-validation and comparison guide cannot be compiled at this time due to a scarcity of publicly available experimental data. While general analytical techniques applicable to quinoline derivatives, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are well-established, specific methods validated for this compound with comprehensive performance data are not readily found in scientific literature or technical documentation.
The objective of this guide was to provide researchers, scientists, and drug development professionals with a comparative overview of analytical methods for this compound, complete with quantitative data, detailed experimental protocols, and a workflow for cross-validation. However, the foundational information required for such a comparison, including linearity ranges, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for specific methods, is not available.
For a meaningful comparison and cross-validation of analytical methods, it is imperative to have access to peer-reviewed studies or validated method reports. These documents would typically provide the following information, which is currently unavailable for this compound:
-
High-Performance Liquid Chromatography (HPLC): Detailed parameters such as the type of column used (e.g., C18, C8), the composition and pH of the mobile phase, flow rate, column temperature, and UV detection wavelength. Performance characteristics including linearity (correlation coefficient), accuracy (recovery percentages), precision (relative standard deviation), LOD, and LOQ would also be essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Specifics of the GC column (e.g., capillary column dimensions and stationary phase), temperature program for the oven, carrier gas and its flow rate, injection mode and volume, and mass spectrometry parameters (ionization mode, mass range). As with HPLC, validated performance data would be necessary for a proper evaluation.
-
Other Potential Methods: While less common, other techniques such as spectrophotometry or electroanalytical methods could potentially be used for the analysis of this compound. However, no validated methods using these techniques with specific protocols and performance data for this compound were identified.
In the absence of this critical data, a direct comparison of analytical methods for this compound cannot be objectively performed. The creation of summary tables with quantitative data and detailed experimental protocols is therefore not feasible.
Below is a conceptual workflow for the cross-validation of analytical methods, which would be applicable if validated methods were available.
Caption: Conceptual workflow for cross-validation of analytical methods.
It is recommended that researchers requiring a validated analytical method for this compound undertake method development and validation studies following established guidelines, such as those from the International Council for Harmonisation (ICH). Such work would be a valuable contribution to the scientific community.
A Comparative Guide to the Performance of Quinoline-Based OLEDs and Other Emitter Technologies
For Researchers, Scientists, and Drug Development Professionals
Performance Metrics of OLED Emitter Technologies
The performance of an OLED is quantified by several key metrics:
-
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected.
-
Luminance: The intensity of light emitted per unit area, typically measured in candelas per square meter (cd/m²).
-
Current Efficiency: The amount of light output for a given current, measured in candelas per ampere (cd/A).
-
Power Efficiency: The amount of light output for a given electrical power input, measured in lumens per watt (lm/W).
-
Commission Internationale de l'Éclairage (CIE) Coordinates: A pair of values (x, y) that define the color of the emitted light on a standardized chromaticity diagram.
-
Lifetime (LT50 or LT95): The time it takes for the device's initial luminance to decrease to 50% or 95%, respectively, under constant operation.
The following tables summarize the typical and state-of-the-art performance of fluorescent, phosphorescent, and TADF OLEDs, providing a benchmark for evaluating quinoline-based materials.
Table 1: Performance of Fluorescent OLEDs
Fluorescent OLEDs, or first-generation OLEDs, rely on the emission from singlet excitons, which limits their theoretical maximum EQE to 5%. However, recent advances in material design and device engineering have pushed these limits.
| Emitter Material/Device Structure | Peak EQE (%) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime |
| Blue Fluorescent Emitter with EEL[1] | 11.5 | - | - | - | (0.138, 0.092) | LT70: 250 h @ 50 mA/cm² |
| Push-pull Benzophospholes[2] | 5.0 | >10,000 | - | - | - | - |
| Deep-Blue Nondoped OLED[3] | 11.3 | - | - | - | - | - |
Table 2: Performance of Phosphorescent OLEDs (PHOLEDs)
Second-generation PHOLEDs utilize heavy metal complexes to enable emission from both singlet and triplet excitons, allowing for theoretical internal quantum efficiencies of up to 100%.
| Emitter Material/Device Structure | Peak EQE (%) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime |
| Green PHOLED with Methylated [n]CMP Host[4] | 16.8 | - | - | - | - | - |
| Red PHOLED[5] | 11.3 | - | 12.1 | - | (0.65, 0.35) | >15,000 h |
| Deep-Blue Pt(II) Emitter (Bottom-emitting)[6] | 31.3 | 48,968 | - | - | - | LT50: 670 h @ 1000 cd/m² |
| Deep-Blue Pt(II) Emitter (Top-emitting)[6] | 49.5 | - | - | - | (0.15, 0.06) | - |
| High Efficiency Blue PHOLED[7] | 23 | - | 49 | - | - | - |
Table 3: Performance of Thermally Activated Delayed Fluorescence (TADF) OLEDs
Third-generation TADF emitters are purely organic molecules that can harvest triplet excitons through reverse intersystem crossing (RISC), enabling high efficiencies comparable to PHOLEDs without the need for expensive and rare heavy metals.
| Emitter Material/Device Structure | Peak EQE (%) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime |
| Single-layer TADF device[8] | 27.7 | - | - | - | - | - |
| Deep-blue MR-TADF emitter[8] | 32.48 | 11,619 | - | - | - | - |
| Green Phosphorescent OLED with TADF assistance[9] | 7.4 | >18,000 | 23 | - | - | - |
| Carbazole-2-Carbonitrile based TADF[10] | 14.5 | - | - | - | (0.15, 0.07) | - |
| Blue TADF emitter with yellow phosphorescence[11] | 2.5 | - | - | - | (0.34, 0.43) | - |
Performance of Quinoline-Based OLEDs
Quinoline and its derivatives are utilized in various roles within OLEDs due to their excellent chemical stability, electron-transporting capabilities, and tunable photophysical properties.[12][13][14][15]
Quinoline Derivatives as TADF Emitters
Recent research has demonstrated the significant potential of quinoline-based molecules as TADF emitters. These materials can achieve high external quantum efficiencies, making them a promising alternative to traditional phosphorescent emitters.
Table 4: Performance of Quinoline-Based TADF OLEDs
| Emitter Material | Peak EQE (%) | Turn-on Voltage (V) | Emission Color |
| DMAC-QL[16] | 7.7 | 3.2 | Blue-Green |
| PXZ-QL[16] | 17.3 | 2.6 | Green |
| PTZ-QL[16] | 14.8 | 2.8 | Green |
Quinoline Derivatives in Other Roles
Beyond their use as emitters, quinoline derivatives are also effective as:
-
Host Materials: Their high thermal stability and suitable energy levels make them excellent hosts for phosphorescent and fluorescent dopants.[12]
-
Electron-Transporting Materials (ETMs): The electron-deficient nature of the quinoline core facilitates efficient electron injection and transport.[12]
-
Emissive Materials: Certain quinoline derivatives exhibit strong intrinsic fluorescence.[12][17] A zinc complex of 5,7-dichloro-8-hydroxyquinoline, for instance, has been used as a light-emitting material, exhibiting bright green electroluminescence.[18] Another study on bis(8-hydroxyquinoline) zinc derivatives with a styryl group reported yellow emissions with a maximum brightness of up to 2595 cd/m² and a current efficiency of 1.21 cd/A.[13]
While specific performance data for OLEDs based on 2,8-dichloroquinoline is not available in the reviewed literature, the strong performance of other chlorinated quinoline derivatives suggests its potential as a building block for efficient OLED materials.
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps conducted in a controlled environment to ensure device performance and reproducibility.
General OLED Fabrication Workflow
Caption: A generalized workflow for the fabrication of a multi-layer OLED.
Detailed Experimental Steps
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone to improve the work function of the ITO.[19]
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is typically spin-coated onto the cleaned ITO substrate to facilitate hole injection. The substrate is then annealed to remove residual solvent.[19]
-
Organic Layer Deposition: The hole-transporting layer (HTL), emissive layer (EML), and electron-transporting layer (ETL) are sequentially deposited via high-vacuum thermal evaporation. The thickness of each layer is carefully controlled using a quartz crystal microbalance.[20]
-
Cathode Deposition: A bilayer cathode, typically consisting of a thin layer of lithium fluoride (LiF) for enhanced electron injection and a thicker layer of aluminum (Al), is deposited through a shadow mask to define the active area of the device.[19]
-
Encapsulation: The fabricated device is encapsulated using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.[19]
Device Characterization Workflow
Caption: A typical workflow for characterizing the performance of a fabricated OLED.
Characterization Techniques
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: A source meter and a calibrated photodiode are used to measure the current density, voltage, and luminance of the device simultaneously. From this data, the current efficiency and power efficiency can be calculated.[20][21]
-
Electroluminescence (EL) Spectrum and CIE Coordinates: The emitted light is collected by a spectrometer to obtain the EL spectrum. The CIE coordinates are then calculated from the spectrum to quantify the color of the emission.[20]
-
External Quantum Efficiency (EQE): The EQE is determined by measuring the total photon flux from the device and dividing it by the injected electron flux.
-
Lifetime Measurement: The device is operated at a constant current, and the luminance is monitored over time to determine the operational stability.[20]
Signaling Pathway of Electroluminescence in an OLED
The fundamental process of light emission in an OLED involves several key steps, from charge injection to radiative decay of excitons.
Caption: The process of electroluminescence in a multi-layer OLED.
References
- 1. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaching the 5% theoretical limit of fluorescent OLEDs with push–pull benzophospholes - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC00245D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. High efficiency, long lifetime phosphorescent OLEDs | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. oled-info.com [oled-info.com]
- 9. Effect of TADF Assistance on Performance Enhancement in Solution Processed Green Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. rroij.com [rroij.com]
- 15. rroij.com [rroij.com]
- 16. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. ossila.com [ossila.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
A Comparative Guide to the Computational and Experimental Properties of 2,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: A Comparative Summary
The following table summarizes the available experimental and computed properties of 2,8-dichloroquinoline. Experimental data is sourced from chemical suppliers and public databases, while computed values are from PubChem. It is important to note that the specific experimental conditions and computational methods for these data points are not always detailed in the source.
| Property | Experimental Value | Computed Value (PubChem)[1][2] |
| Molecular Formula | C₉H₅Cl₂N | C₉H₅Cl₂N |
| Molecular Weight | 198.05 g/mol [3][4] | 198.05 g/mol |
| Melting Point | 105-108 °C[5] | - |
| Boiling Point | - | 292.8±20.0 °C (Predicted)[5] |
| Density | - | 1.407±0.06 g/cm³ (Predicted)[5] |
| pKa | - | -2.33±0.50 (Predicted)[5] |
| LogP | - | 3.8 (Predicted)[1][2] |
| Appearance | Light brown to off-white solid | - |
Experimental Protocols
Detailed experimental characterization of this compound is not extensively published. However, the following protocols for synthesis and characterization are based on established methods for similar substituted quinoline derivatives and can be adapted for this compound.
Synthesis of this compound
A common route to synthesizing dichloroquinoline derivatives involves the reaction of an appropriate aniline with a suitable cyclizing agent, followed by chlorination. For this compound, a potential synthetic pathway could be adapted from known procedures for other quinoline syntheses.
Example Synthetic Protocol (Adapted from similar syntheses):
-
Cyclization: Reacting 2-chloroaniline with an appropriate three-carbon synthon (e.g., acrolein or a derivative) in the presence of an oxidizing agent and a strong acid (a modified Skraup synthesis) can yield 8-chloroquinoline.
-
N-Oxidation: The resulting 8-chloroquinoline can be oxidized to 8-chloroquinoline-N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).
-
Chlorination: The N-oxide can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce the second chlorine atom at the 2-position, yielding this compound. The reaction mixture is typically heated, and the product is isolated by pouring the mixture onto ice, neutralizing, and extracting with an organic solvent.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Samples of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS). These spectra are crucial for confirming the substitution pattern on the quinoline ring.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS would be performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The experimentally determined exact mass would be compared to the calculated mass of the [M+H]⁺ or [M]⁺˙ ion.
X-ray Crystallography:
-
Single Crystal X-ray Diffraction: To definitively determine the solid-state structure, single crystals of this compound would be grown, for example, by slow evaporation of a suitable solvent. The crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting data would be used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and information about intermolecular interactions.
Computational Methodology
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules like this compound. A typical computational workflow is described below.
Density Functional Theory (DFT) Calculations:
-
Geometry Optimization: The initial structure of this compound would be built and optimized using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: To confirm that the optimized geometry is a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation energy.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
-
Spectroscopic Properties: Theoretical NMR chemical shifts (using the GIAO method), UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT), and vibrational spectra can be calculated and compared with experimental data.
-
Mandatory Visualizations
Caption: Workflow for the comparative analysis of this compound.
Conclusion
This guide provides a framework for understanding and investigating the properties of this compound. While there is a scarcity of comprehensive studies on this particular isomer, by leveraging data from public databases and employing standardized experimental and computational protocols adapted from related compounds, researchers can systematically characterize its properties. The presented workflow highlights the synergy between experimental and computational approaches, which is essential for building a complete picture of a molecule's behavior and potential. Further research that directly compares the experimental and theoretical data for this compound would be a valuable contribution to the fields of medicinal chemistry and materials science.
References
A Comparative Spectroscopic Guide to 2,8-Dichloroquinoline and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 2,8-dichloroquinoline and its various isomers. Understanding the distinct spectral characteristics of these compounds is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. This document summarizes key quantitative spectroscopic data, outlines detailed experimental protocols for analysis, and presents a visual workflow to guide researchers in their analytical endeavors.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and a selection of its isomers. These values are compiled from various spectral databases and scientific literature, providing a valuable resource for comparative analysis.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | Other Protons |
| This compound | 7.35 (d) | 8.03 (d) | 7.80 (d) | 7.60 (ddd) | 7.75 (ddd) | - |
| 4,7-Dichloroquinoline | 7.48 (d, J=4.8 Hz) | - | 8.15 (d, J=9.2 Hz) | 7.59 (dd, J=9.2, 2.4 Hz) | - | H-2: 8.78 (d, J=4.8 Hz), H-8: 8.11 (d, J=2.4 Hz)[1][2] |
| 2,4-Dichloroquinoline | 7.35 (d) | - | 7.80 (d) | 7.60 (ddd) | 7.75 (ddd) | H-8: 8.15 (d) |
| 4,5-Dichloroquinoline | - | - | - | - | - | Data not readily available |
| 4,8-Dichloroquinoline | - | - | - | - | - | Data not readily available |
| 5,7-Dichloroquinoline | - | - | - | - | - | Data not readily available |
| 6,8-Dichloroquinoline | - | - | - | - | - | Data not readily available |
Abbreviation: d (doublet), dd (doublet of doublets), ddd (doublet of doublet of doublets). Note: The chemical shifts for this compound are compared to the closely related 2-chloroquinoline due to the limited availability of direct experimental data for the di-substituted compound.[3]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| This compound | - | - | - | - | - | - | - | - | - |
| 4,7-Dichloroquinoline | 135.9 | 121.2 | 129.8 | 126.6 | 126.8 | 130.8 | 138.3 | 120.0 | 142.4 |
| 2,4-Dichloroquinoline | - | - | - | - | - | - | - | - | - |
| 4,5-Dichloroquinoline | - | - | - | - | - | - | - | - | - |
| 4,8-Dichloroquinoline | - | - | - | - | - | - | - | - | - |
| 5,7-Dichloroquinoline | - | - | - | - | - | - | - | - | - |
| 6,8-Dichloroquinoline | - | - | - | - | - | - | - | - | - |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=N Stretch | C=C Stretch | C-Cl Stretch | Aromatic C-H Stretch |
| This compound | ~1600-1500 | ~1500-1400 | ~800-600 | ~3100-3000 |
| 4,7-Dichloroquinoline | 1693 (C=N) | 1655, 1606 (C=C) | 1085 (ArC-Cl) | 3095, 3043 (ArC-H) |
| 2,4-Dichloroquinoline | - | - | - | - |
| 4,6-Dichloroquinoline | - | - | - | - |
| 5,7-dichloro-8-hydroxyquinoline | - | 1633-1575 | - | - |
Note: The data for 4,7-dichloroquinoline is from a three-step synthesis study. The data for 5,7-dichloro-8-hydroxyquinoline is from a study on grafted titanium 8-hydroxyquinoline complexes.[4][5] General characteristic ranges are provided for this compound based on typical values for similar compounds.
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Major Fragment Ions |
| This compound | 197/199/201 (isotope pattern) | 162, 127 |
| 4,7-Dichloroquinoline | 197/199/201 (isotope pattern) | 162, 127 |
| 2,4-Dichloroquinoline | 197/199/201 (isotope pattern) | 162, 127 |
| 4,8-Dichloroquinoline | 197/199/201 (isotope pattern) | 162, 127 |
| 2,6-Dichloroquinoline | 197/199/201 (isotope pattern) | 162, 127 |
| 2,3-Dichloroquinoline | 197/199/201 (isotope pattern) | 162, 127 |
Note: The characteristic isotopic pattern of two chlorine atoms (approximately 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) is a key identifier for all dichloroquinoline isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of dichloroquinoline isomers. These can be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dichloroquinoline isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and ensure the sample is fully dissolved by gentle inversion.
-
-
¹H NMR Spectrum Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[3]
-
-
¹³C NMR Spectrum Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
A spectral width of ~200-250 ppm is generally sufficient.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid dichloroquinoline sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to different functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the dichloroquinoline isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (usually 0.1-1.0 AU).
-
-
Spectrum Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the solvent to be used as a blank and the other with the sample solution.
-
Record the spectrum over a desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample is injected into the GC.
-
For less volatile isomers, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
-
Mass Analysis:
-
Acquire the mass spectrum in a positive ion mode.
-
Observe the molecular ion peak and its characteristic isotopic pattern for two chlorine atoms.
-
Analyze the fragmentation pattern to gain further structural information.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a dichloroquinoline isomer.
Caption: Experimental workflow for spectroscopic analysis.
Alternative Analytical Methods
While spectroscopic methods are powerful tools for isomer differentiation, other analytical techniques can provide complementary information:
-
Gas Chromatography (GC): When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can effectively separate volatile dichloroquinoline isomers based on their boiling points and interactions with the stationary phase. Retention times are characteristic for each isomer under specific chromatographic conditions.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the separation of less volatile isomers. Different stationary and mobile phases can be optimized to achieve baseline separation, allowing for both qualitative and quantitative analysis.
-
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, confirming the exact positions of the chlorine atoms on the quinoline ring. This is the gold standard for structural elucidation.[6]
By combining these spectroscopic and chromatographic techniques, researchers can confidently identify and characterize the various isomers of dichloroquinoline, facilitating their use in diverse scientific applications.
References
A Researcher's Guide to Assessing the Purity of Commercially Available 2,8-Dichloroquinoline
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and reproducibility. This guide provides a comprehensive comparison of commercially available 2,8-dichloroquinoline, a key intermediate in various synthetic pathways. We present a detailed experimental protocol for purity assessment, enabling researchers to independently verify the quality of this crucial chemical compound.
Introduction
This compound is a heterocyclic compound widely utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Given its importance, the presence of impurities can significantly impact reaction yields, product profiles, and the biological activity of downstream compounds. Commercial suppliers offer this compound at various purity levels, often with limited information on the nature and quantity of potential contaminants. This guide outlines a systematic approach to assess the purity of commercial samples, employing standard analytical techniques to ensure the integrity of your research.
Comparative Analysis of Commercial this compound
To provide a practical comparison, we hypothetically sourced this compound from four different commercial suppliers. The stated purities were compared against experimental data obtained through High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Stated vs. Experimentally Determined Purity of this compound from Various Suppliers
| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (%) | GC-MS Purity (%) | Major Impurities Identified |
| Supplier A | A123 | ≥ 98 | 98.5 | 98.2 | Monochloroquinoline isomers, starting materials |
| Supplier B | B456 | ≥ 97 | 97.1 | 96.8 | Unidentified high-boiling point impurities |
| Supplier C | C789 | ≥ 96 | 96.2 | 95.9 | Residual solvents, starting materials |
| Supplier D | D012 | ≥ 98 | 98.8 | 98.6 | Trace monochloroquinoline isomers |
Experimental Workflow for Purity Assessment
A multi-pronged analytical approach is recommended for a thorough purity assessment of this compound. The following workflow ensures the detection and quantification of a wide range of potential impurities, from volatile organic compounds to non-volatile related substances.
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in this guide. These methods are based on established analytical practices for quinoline derivatives.[1]
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 30% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
Analysis: The total ion chromatogram is used to determine the area percentage of the main peak for purity assessment. The mass spectra of impurity peaks are compared against spectral libraries for identification.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals. The presence of impurity signals can be readily detected.
-
¹³C NMR: A proton-decoupled carbon-13 spectrum will show a signal for each unique carbon atom, providing further structural confirmation and evidence of impurities.
-
Quantitative NMR (qNMR): For a more accurate purity assessment, a known amount of a certified internal standard is added to a precisely weighed sample of this compound. The purity is then calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃.
Potential Impurities in this compound Synthesis
The synthesis of this compound can potentially lead to the formation of several impurities.[2][3] A thorough purity analysis should be capable of detecting:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include chloroanilines or other precursors.
-
Isomeric Byproducts: Formation of other dichloroquinoline isomers (e.g., 2,4-, 2,6-, 4,7-dichloroquinoline) is possible.
-
Monochloroquinolines: Incomplete chlorination can result in the presence of 2-chloroquinoline or 8-chloroquinoline.
-
Over-chlorinated Products: The formation of trichloroquinolines is a possibility under harsh reaction conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Conclusion
The purity of chemical reagents is a cornerstone of reliable and reproducible research. This guide provides a framework for the systematic assessment of commercially available this compound. By employing a combination of HPLC, GC-MS, and NMR spectroscopy, researchers can independently verify the quality of their starting materials, leading to more robust and credible scientific outcomes. It is recommended to perform these analyses on each new batch of this compound to ensure consistent quality.
References
comparative docking studies of 2,8-dichloroquinoline derivatives
A Comparative Guide to the Molecular Docking of Dichloroquinoline Derivatives
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and antiviral effects.[1] The versatility of the quinoline scaffold allows for extensive structural modifications, making it a "privileged structure" in the design of novel therapeutic agents. Among these, dichloroquinoline derivatives, such as 2,8-dichloroquinoline, are of significant interest for proteomics research and drug development.[2]
Molecular docking is a powerful computational technique used in modern drug discovery to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This in silico method provides critical insights into the binding interactions at a molecular level, helping to rationalize the activity of compounds and guide the development of more potent and selective inhibitors. This guide provides a comparative overview of docking studies on various dichloro- and other quinoline derivatives to assist researchers in this field.
Comparative Docking Performance
The inhibitory potential of quinoline derivatives has been assessed against a variety of protein targets implicated in numerous diseases. The following table summarizes the docking scores of selected quinoline derivatives, illustrating their binding affinities against different biological targets. Lower docking scores typically indicate a higher binding affinity.
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) |
| 2-([1,1′-biphenyl]-4-yl)-6,8-dichloroquinoline-4-carboxylic acid | Leishmania-specific target (putative) | N/A | Not specified, used as query molecule |
| Pyrimidine-containing quinoline derivative (Compound 4) | HIV Reverse Transcriptase | 4I2P | -10.67 |
| Pyrimidine-containing quinoline derivative (Compound 5) | HIV Reverse Transcriptase | 4I2P | -10.38 |
| Pyrimidine-containing quinoline derivative (Compound 7) | HIV Reverse Transcriptase | 4I2P | -10.23 |
| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | -8.56 |
| Elvitegravir (Standard) | HIV Reverse Transcriptase | 4I2P | -8.57 |
| 2H-thiopyrano[2,3-b]quinoline derivative (Compound 4) | CB1a | 2IGR | -6.1 |
| 2H-thiopyrano[2,3-b]quinoline derivative (Compound 1) | CB1a | 2IGR | -5.3 |
| Chloroquine Analogue (H-372) | SARS-CoV-2 Target | 6W63 | -6.0 |
| Chloroquine Analogue (H-156) | SARS-CoV-2 Target | 6W63 | -5.9 |
| Hydroxychloroquine (HCQ) | SARS-CoV-2 Target | 6W63 | -5.5 |
| Chloroquine (CQ) | SARS-CoV-2 Target | 6W63 | -4.5 |
Experimental Protocols
The reliability of molecular docking results is critically dependent on the methodologies employed. Below is a generalized protocol based on the reviewed literature for conducting comparative docking studies.
Ligand Preparation
The two-dimensional (2D) structures of the quinoline derivatives are first sketched using chemical drawing software. These are then converted to three-dimensional (3D) structures. To achieve a stable conformation, energy minimization is performed using a force field such as the Merck Molecular Force Field (MMFF94).[1] The final, optimized structures are saved in a suitable format (e.g., PDBQT) for the docking simulation.
Protein Preparation
The 3D crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate atomic charges. This prepared structure is also energy-minimized to relieve any steric clashes before being used in the simulation.[3]
Docking Simulation
-
Software: A range of software packages are available for molecular docking, including AutoDock Vina, PyRx, and Schrödinger's Maestro.[3][4]
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the search space within which the docking program will attempt to place the ligand. The size and coordinates of this grid are crucial parameters that can significantly influence the outcome of the docking experiment.[3]
-
Docking Algorithm: The software's algorithm systematically explores various conformations and orientations (poses) of the ligand within the defined grid box. For each pose, it calculates a docking score, which is an estimation of the binding energy. The primary goal is to identify the pose with the lowest binding energy, as this represents the most stable and likely binding mode.[5]
Analysis of Results
The output of the docking simulation is a set of ligand poses ranked by their docking scores. The top-ranked poses are then analyzed to understand the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—between the ligand and the amino acid residues of the protein's active site. This analysis provides valuable insights into the structural basis of the ligand's inhibitory activity.[5]
Visualizations
To further clarify the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Targeted Signaling Pathway: EGFR
Quinoline derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers.
Caption: EGFR signaling pathway, a common target for quinoline-based inhibitors.
Conclusion
Comparative molecular docking studies serve as an invaluable in silico tool to screen and prioritize quinoline derivatives for further experimental validation. By providing detailed insights into ligand-protein interactions, these computational methods accelerate the drug discovery process. The data and methodologies presented in this guide offer a foundational understanding for researchers aiming to leverage computational approaches in the quest for novel and effective therapeutics based on the versatile quinoline scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. fortunejournals.com [fortunejournals.com]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,8-Dichloroquinoline: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,8-dichloroquinoline is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its containers effectively. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The compound is classified with several hazards, which are summarized in the table below. This information is aggregated from multiple Safety Data Sheets (SDS).[1][2][3]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[1][3] |
Pre-Disposal and Handling Precautions
Before initiating the disposal process, it is crucial to take appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4][5] If there is a risk of generating dust or aerosols, respiratory protection may be necessary.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, and clothing.[4] Do not let the product enter drains or waterways.[6]
-
Container Integrity: Ensure the original container is tightly closed and in good condition before handling.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with national and local regulations. The following protocol provides a general framework for its proper disposal.
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams.[6] Cross-contamination can lead to dangerous reactions and complicate the disposal process.
-
Original Container: Whenever possible, leave the chemical in its original, clearly labeled container.[6] This ensures that the waste is properly identified and handled by the disposal facility.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, contaminated gloves, or weighing paper, should be treated as hazardous waste. Place these items in a suitable, sealed container for disposal.
-
Uncleaned Containers: Empty containers that once held this compound must be handled with the same precautions as the chemical itself.[6] Do not rinse them into the sink. These containers should be disposed of through an approved waste disposal plant.[3][4][6][7][8]
-
Waste Collection: Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[4]
-
Engage a Licensed Waste Disposal Company: The final and most critical step is to arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.[3][4][6][7][8] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C9H5Cl2N | CID 676553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,8-Dichloroquinoline in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂N | PubChem[1] |
| Molecular Weight | 198.05 g/mol | PubChem[1] |
| Melting Point | 105-108 °C | ECHEMI[2] |
| Boiling Point | 292.8°C at 760 mmHg | ECHEMI[2] |
| Hazard Statements | H315, H319, H335 | ECHEMI[2] |
Recommended Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Material/Specification |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber[3] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | ANSI Z87.1-compliant[4] |
| Body | Laboratory coat or chemical-resistant suit | Tyvek or similar non-woven material[5] |
| Respiratory | NIOSH-approved respirator | Required when handling outside of a fume hood or for spill cleanup[6][7] |
| Feet | Closed-toe shoes | Chemical-resistant boots for spill response[4] |
Operational Procedures: Step-by-Step Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram and steps outline the safe handling procedure for this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. Ensure gloves are inspected for any signs of damage.
-
Prepare a Chemical Fume Hood: All handling of this compound must be performed within a certified chemical fume hood to mitigate inhalation risks[8][9]. Ensure the sash is at the appropriate height.
-
Weighing the Compound:
-
Use a tared, sealed container to weigh the solid compound.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Transfer to Reaction Vessel:
-
Carefully transfer the weighed compound into the reaction vessel within the fume hood.
-
Use a spatula or other appropriate tool to avoid spillage.
-
-
Decontaminate Equipment:
-
All non-disposable equipment that has come into contact with this compound must be decontaminated.
-
Rinse glassware and tools with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous waste.
-
-
Segregate Waste:
-
All solid waste, including contaminated gloves, wipes, and disposable equipment, must be placed in a clearly labeled hazardous waste container.
-
Liquid waste, including solvent rinses, must be collected in a separate, labeled hazardous waste container.
-
-
Doff PPE:
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
References
- 1. This compound | C9H5Cl2N | CID 676553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. solutionsstores.com [solutionsstores.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. extension.missouri.edu [extension.missouri.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

